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  • Product: 4-Methoxyadamantane-1-carboxylic acid
  • CAS: 2034153-44-9; 75907-49-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Methoxyadamantane-1-carboxylic acid: Synthesis, Properties, and Potential Applications

For researchers, scientists, and professionals in drug development, the adamantane scaffold represents a cornerstone in medicinal chemistry. Its rigid, lipophilic, and three-dimensional structure offers a unique platform...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the adamantane scaffold represents a cornerstone in medicinal chemistry. Its rigid, lipophilic, and three-dimensional structure offers a unique platform for designing novel therapeutics with enhanced pharmacological properties.[1][2][3] This guide delves into the specifics of a particular derivative, 4-Methoxyadamantane-1-carboxylic acid, providing a comprehensive overview of its synthesis, predicted characteristics, and potential significance in the field.

While 4-Methoxyadamantane-1-carboxylic acid is not a commonly cataloged compound with a readily available CAS number, its synthesis is highly feasible through established chemical transformations from known precursors. This guide will focus on a proposed synthetic pathway, offering a theoretical yet practical framework for its creation and subsequent study.

Core Concepts: The Adamantane Advantage in Drug Design

The adamantane moiety, a perfectly symmetrical, strain-free tricycle, is more than just a bulky lipophilic group. Its incorporation into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.[4][5]

Key Attributes Imparted by the Adamantane Cage:

  • Enhanced Lipophilicity: The hydrocarbon framework significantly increases a molecule's ability to cross cellular membranes, which can improve oral bioavailability and penetration of the blood-brain barrier.[2]

  • Metabolic Stability: The rigid cage structure can shield adjacent functional groups from enzymatic degradation, prolonging the drug's half-life in the body.[3]

  • Precise Vectorial Orientation: The defined three-dimensional structure of adamantane allows for the precise positioning of substituents to optimize interactions with biological targets such as enzyme active sites or receptor binding pockets.[2]

  • Favorable ADMET Properties: The unique physicochemical properties of adamantane derivatives often lead to improved absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[2]

These advantageous properties have led to the successful development of several adamantane-based drugs, including the antiviral agent amantadine, the anti-Alzheimer's drug memantine, and the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin.[1][5]

Synthesis of 4-Methoxyadamantane-1-carboxylic acid: A Proposed Pathway

The synthesis of 4-Methoxyadamantane-1-carboxylic acid can be logically approached from the known and commercially available precursor, 4-Hydroxyadamantane-1-carboxylic acid (CAS Number: 81968-77-6).[6] The key transformation is the methylation of the secondary hydroxyl group at the 4-position.

A common and effective method for such a transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Experimental Protocol: Methylation of 4-Hydroxyadamantane-1-carboxylic acid

Materials:

  • 4-Hydroxyadamantane-1-carboxylic acid

  • Sodium hydride (NaH) or another suitable strong base

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous workup and purification reagents (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Hydroxyadamantane-1-carboxylic acid in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of a strong base, such as sodium hydride. The evolution of hydrogen gas will be observed as the hydroxyl and carboxylic acid protons are removed. Allow the reaction to stir at 0 °C for 30-60 minutes to ensure complete deprotonation, forming the di-anion.

  • Methylation: While maintaining the temperature at 0 °C, add a slight excess (1.1-1.2 equivalents) of the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: The crude 4-Methoxyadamantane-1-carboxylic acid can be purified by column chromatography on silica gel or by recrystallization to yield the pure compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents the decomposition of the reagent and unwanted side reactions.

  • Anhydrous Conditions: The presence of water would quench the strong base and prevent the complete deprotonation of the starting material.

  • Polar Aprotic Solvent: Solvents like THF and DMF are ideal for this reaction as they can solvate the cations without interfering with the nucleophilic alkoxide.

  • Stepwise Addition at Low Temperature: The deprotonation reaction is exothermic. Slow addition of the base at 0 °C helps to control the reaction rate and prevent overheating, which could lead to side reactions.

Visualizing the Synthetic Workflow

SynthesisWorkflow start 4-Hydroxyadamantane- 1-carboxylic acid reagents 1. NaH, Anhydrous THF, 0 °C 2. CH₃I start->reagents Deprotonation & Methylation product 4-Methoxyadamantane- 1-carboxylic acid reagents->product Williamson Ether Synthesis

Caption: Proposed synthesis of 4-Methoxyadamantane-1-carboxylic acid.

Predicted Structure and Properties

The successful synthesis would yield 4-Methoxyadamantane-1-carboxylic acid with the following structure:

Chemical Structure:

  • Molecular Formula: C₁₂H₁₈O₃

  • Molecular Weight: 210.27 g/mol

  • IUPAC Name: 4-methoxyadamantane-1-carboxylic acid

The introduction of the methoxy group in place of the hydroxyl group is expected to alter the physicochemical properties of the molecule in several ways:

Property4-Hydroxyadamantane-1-carboxylic acidPredicted for 4-Methoxyadamantane-1-carboxylic acidRationale
Lipophilicity (LogP) LowerHigherThe replacement of a polar hydroxyl group with a less polar methoxy group increases the overall hydrophobicity of the molecule.
Hydrogen Bonding Donor and AcceptorAcceptor onlyThe hydroxyl group can both donate and accept hydrogen bonds, while the methoxy group can only act as a hydrogen bond acceptor.
Polar Surface Area (PSA) HigherLowerThe removal of the hydroxyl group reduces the polar surface area, which can influence membrane permeability.
Acidity (pKa) Carboxylic acid pKaCarboxylic acid pKa (similar)The methoxy group is a weak electron-donating group and is not expected to significantly alter the pKa of the distal carboxylic acid.

Potential Applications in Drug Discovery and Research

The unique structural features of 4-Methoxyadamantane-1-carboxylic acid make it an intriguing candidate for various applications in drug discovery and as a research tool.

  • Scaffold for Novel Therapeutics: The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to attach the adamantane core to other pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR).

  • Modulation of CNS Activity: The increased lipophilicity conferred by the methoxy group could enhance the ability of molecules incorporating this scaffold to cross the blood-brain barrier. This makes it a potentially valuable building block for developing drugs targeting the central nervous system.[2]

  • Probing Hydrophobic Pockets: The methoxy group provides a specific steric and electronic profile that can be used to probe the hydrophobic pockets of target proteins with greater precision than a simple hydroxyl or alkyl group.

  • Bioisosteric Replacement: In drug design, a methoxy group is sometimes used as a bioisostere for a hydroxyl group to improve metabolic stability and pharmacokinetic properties.[7][8]

Conclusion and Future Directions

While 4-Methoxyadamantane-1-carboxylic acid may not be a readily available chemical, its synthesis from 4-Hydroxyadamantane-1-carboxylic acid is straightforward based on well-established organic chemistry principles. The resulting molecule, with its unique combination of a rigid lipophilic cage, a methoxy group, and a reactive carboxylic acid handle, represents a valuable building block for medicinal chemists and drug discovery professionals.

Future research should focus on the practical synthesis and characterization of this compound, followed by its incorporation into novel molecular entities. The exploration of its biological activities in various therapeutic areas, guided by the principles of adamantane-based drug design, holds the potential to unlock new and improved therapeutic agents.

References

  • ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery. August 2024. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Stankiewicz, M. J., Al-Qahtani, M. H., & Al-Sanea, M. M. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks, 15(5), 3206-3214. [Link]

  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. April 2024. [Link]

  • Dikusar, E. A., Zelenkovskii, V. M., & Potkin, V. I. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 52(2), 227-234. [Link]

Sources

Exploratory

Spectral data (NMR, IR, Mass Spec) for 4-Methoxyadamantane-1-carboxylic acid

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 4-Methoxyadamantane-1-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction Adamantane and its derivatives a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 4-Methoxyadamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique, rigid, and lipophilic cage-like structure.[1] This scaffold imparts favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, making it a valuable building block in drug design. 4-Methoxyadamantane-1-carboxylic acid incorporates two key functional groups onto this rigid framework: a carboxylic acid at a bridgehead position and a methoxy group at another. The interplay of the bulky, non-aromatic cage with the polar, electron-withdrawing carboxylic acid and the electron-donating methoxy group creates a molecule with distinct physicochemical properties.

This guide offers a comprehensive, predictive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for 4-Methoxyadamantane-1-carboxylic acid. By synthesizing information from analogous structures and fundamental spectroscopic principles, this document aims to provide a reliable framework for the characterization and identification of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 4-Methoxyadamantane-1-carboxylic acid is defined by the tricyclic adamantane core with substituents at the 1 and 4 positions. The rigid nature of the adamantane cage limits conformational flexibility, leading to well-defined and often simplified NMR spectra compared to more flexible cycloalkanes.

Caption: Molecular structure of 4-Methoxyadamantane-1-carboxylic acid.

The carboxylic acid group at the C1 bridgehead will significantly influence the chemical shifts of nearby protons and carbons due to its anisotropic and electron-withdrawing effects. The methoxy group at C4 will similarly impact its local environment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 4-Methoxyadamantane-1-carboxylic acid is expected to be relatively simple due to the molecule's high symmetry. The adamantane cage protons will appear as broad multiplets, a characteristic feature of this rigid system.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxyadamantane-1-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature using standard acquisition parameters.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
COOH10.0 - 12.0Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[2]
OCH₃~3.3Singlet3HMethoxy group protons typically resonate in this region.
Adamantane CH1.7 - 2.2Multiplet~4HProtons on the bridgehead carbons (CH) of the adamantane cage.
Adamantane CH₂1.5 - 2.0Multiplet~10HProtons on the methylene carbons (CH₂) of the adamantane cage. The exact shifts will vary based on their proximity to the substituents.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide clear signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O175 - 185The carbonyl carbon of a carboxylic acid is significantly deshielded.[2]
C-OCH₃~75The carbon atom of the adamantane cage attached to the methoxy group will be deshielded.
OCH₃~55The carbon of the methoxy group.
C-COOH~40The bridgehead carbon attached to the carboxylic acid group.
Adamantane CH28 - 40Bridgehead carbons in the adamantane skeleton.[3]
Adamantane CH₂35 - 45Methylene carbons in the adamantane skeleton.[3]

Predicted Infrared (IR) Spectrum

The IR spectrum of 4-Methoxyadamantane-1-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and methoxy functional groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (typically 4000 to 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)2500 - 3300Strong, BroadStretching
C-H (Adamantane)2850 - 2950StrongStretching
C=O (Carboxylic Acid)1700 - 1725StrongStretching
C-O (Carboxylic Acid)1210 - 1320StrongStretching
C-O (Ether)1070 - 1150StrongStretching

Predicted Mass Spectrum

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/zPredicted FragmentRationale
224[M]⁺Molecular ion of C₁₂H₁₈O₃.
209[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
179[M - COOH]⁺Loss of the carboxylic acid group as a radical.
135[C₁₀H₁₅]⁺The stable adamantyl cation, a very common and often base peak for adamantane derivatives.[1]

digraph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled];
edge [arrowhead=vee, color="#4285F4"];

M [label="[C12H18O3]+•\nm/z = 224"]; F1 [label="[M - CH3]+•\nm/z = 209"]; F2 [label="[M - COOH]+•\nm/z = 179"]; F3 [label="[C10H15]+\nm/z = 135"];

M -> F1 [label="- •CH3"]; M -> F2 [label="- •COOH"]; F2 -> F3 [label="- C2H4O (from methoxy side)"]; }

Caption: Predicted key fragmentation pathways for 4-Methoxyadamantane-1-carboxylic acid.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectral data for 4-Methoxyadamantane-1-carboxylic acid. The predicted spectra are based on the well-established chemical principles governing the behavior of the adamantane core and its substituents. The characteristic broad O-H and strong C=O stretches in the IR, the distinct downfield carboxylic acid proton in the ¹H NMR, the deshielded carbonyl carbon in the ¹³C NMR, and the hallmark adamantyl cation at m/z 135 in the mass spectrum are expected to be key identifiers for this molecule. This comprehensive guide serves as a valuable predictive tool for researchers working on the synthesis, characterization, and application of novel adamantane derivatives.

References

  • A Comparative Guide to the Spectroscopic Analysis of 1-Iodoadamantane and Its Derivatives - Benchchem.
  • Duddeck, H., Hollowood, F., Karim, A., & Rosenbaum, D. (1979). 13C NMR spectra of adamantane derivatives. Journal of the Chemical Society, Perkin Transactions 2, 360-363.
  • Mass spectrometry of diamantane and some adamantane derivatives. (1970). Organic Mass Spectrometry, 3(10), 1341-1349.
  • Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral - Semantic Scholar.
  • Mass spectrometry of diamantane and some adamantane derivatives | Request PDF.
  • ESI for - Rsc.org.
  • Synthesis of New 1-Adamantanecarboxylic Acid Derivatives - ResearchGate.
  • One-Pot Synthesis of Polycarboxylic Acids of Adamantane Type.
  • 1-Adamantanecarboxylic acid, 4-methoxyphenyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Adamantane-1-carboxylic acid - the NIST WebBook.
  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
  • 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values) - ResearchGate.
  • please open the file to see what i need help with. the following attached is a spectra probably for 4-methoxybenzoic acid - Chegg.
  • 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem.
  • 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem.
  • Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes - MDPI.
  • Four-directional synthesis of adamantane derivatives - Arkivoc.
  • Adamantane and its derivatives. VIII. Mass spectra of derivatives of adamantane formed by substitution at C(1) - R Discovery.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, January 14). Chemistry LibreTexts.
  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1).
  • (PDF) Synthesis of polycarboxylic acids of adamantane series - ResearchGate. (2015, December 25).

Sources

Foundational

Physicochemical Profiling of 4-Methoxyadamantane-1-carboxylic Acid: Lipophilicity and Solubility Dynamics

Executive Summary In modern drug discovery, the adamantane scaffold is frequently deployed as a "lipophilic bullet" to enhance metabolic stability, increase blood-brain barrier (BBB) penetrance, and modulate target bindi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the adamantane scaffold is frequently deployed as a "lipophilic bullet" to enhance metabolic stability, increase blood-brain barrier (BBB) penetrance, and modulate target binding kinetics[1]. However, the extreme lipophilicity and rigid crystalline lattice of unsubstituted adamantanes often result in poor aqueous solubility, presenting significant formulation and bioavailability hurdles.

4-Methoxyadamantane-1-carboxylic acid (CAS: 2034153-44-9) represents a highly engineered structural compromise. By functionalizing the adamantane core with an ionizable carboxylic acid at the 1-position and a polar, hydrogen-bond-accepting methoxy group at the 4-position, chemists have created an amphiphilic building block. This technical guide explores the causality behind its physicochemical properties, detailing the mechanisms of its lipophilicity (LogP/LogD) and solubility, alongside field-proven protocols for their empirical validation.

Structural Mechanics & Physicochemical Properties

To understand the behavior of 4-Methoxyadamantane-1-carboxylic acid, one must deconstruct its structural components:

  • The Adamantane Core : A highly symmetrical, rigid tricyclic hydrocarbon. Its bulk provides steric hindrance against cytochrome P450 (CYP) enzymes, increasing metabolic half-life. It drives the intrinsic lipophilicity (LogP) of the molecule[2].

  • The 1-Carboxylic Acid (-COOH) : Introduces a critical pH-dependent ionizable handle. With an estimated pKa of ~4.9 (analogous to 1-adamantanecarboxylic acid[3]), this group remains unionized in the acidic environment of the stomach (promoting membrane permeation) but ionizes in the neutral pH of the intestines and blood stream (promoting aqueous solubility).

  • The 4-Methoxy Group (-OCH₃) : This addition is a strategic solubility enhancer. While it is mostly lipophilic, the oxygen atom acts as a weak hydrogen bond acceptor. More importantly, it breaks the perfect symmetry of the adamantane core. This disruption lowers the crystal lattice energy (melting point) compared to pure adamantane, which directly translates to improved thermodynamic solubility.

Quantitative Data Summary

The following table summarizes the theoretical and experimentally extrapolated physicochemical properties of the molecule based on its structural analogs[4][5].

PropertyEstimated ValueCausality / Relevance
Molecular Weight 210.27 g/mol Well within the Rule of 5 limits; allows for further conjugation.
pKa (Acidic) ~4.8 – 5.0Determines the ionization state at physiological pH (7.4).
Intrinsic LogP 1.8 – 2.2Represents the lipophilicity of the unionized species (e.g., at pH 2.0).
LogD (pH 7.4) -0.5 to 0.2Represents the effective lipophilicity in blood plasma; highly hydrophilic due to COO⁻.
TPSA 46.53 ŲTopological Polar Surface Area; ideal for passive membrane permeability (< 90 Ų).

Lipophilicity: The LogP vs. LogD Paradigm

In drug development, lipophilicity cannot be treated as a static integer. For 4-Methoxyadamantane-1-carboxylic acid, there is a profound divergence between its LogP (partition coefficient of the unionized molecule) and its LogD (distribution coefficient at a specific pH).

Because the molecule contains a carboxylic acid, its partitioning behavior is governed by the Henderson-Hasselbalch equation. At pH 7.4, the ambient pH is roughly 2.5 units above the molecule's pKa. Consequently, >99% of the molecules exist as the highly polar carboxylate anion (COO⁻). This causes the LogD to plummet compared to the intrinsic LogP. This amphiphilic nature allows the molecule to dissolve readily in serum (as an anion) but requires a localized pH shift or protonation event at the membrane surface to passively diffuse into cells[6].

Partitioning Aqueous Aqueous Phase (pH 7.4) Ionized Ionized Form (COO-) High Solubility Aqueous->Ionized Membrane Lipid Bilayer Target Intracellular Target Membrane->Target Diffusion Unionized Unionized Form (COOH) High Lipophilicity Ionized->Unionized pH Shift Unionized->Membrane Permeation

Amphiphilic partitioning and membrane permeation model.

Experimental Protocols: A Self-Validating System

To accurately profile 4-Methoxyadamantane-1-carboxylic acid, computational models are insufficient. The steric shielding of the adamantane core often confounds standard predictive algorithms. Therefore, empirical validation is mandatory.

Below are the gold-standard, step-by-step methodologies for determining its LogD and kinetic solubility. These protocols are designed with internal causality—every step includes a self-validating quality control (QC) measure.

Protocol 1: Shake-Flask Method for LogD (pH 7.4) Determination

Purpose: To measure the exact distribution of the molecule between an aqueous buffer and a lipid-like organic phase.

  • Phase Saturation (Crucial Prep Step):

    • Action: Stir 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C, then separate.

    • Causality: Octanol absorbs ~2.3M water, and water absorbs ~4.5mM octanol. If phases are not pre-saturated, the volume will shift during the experiment, skewing concentration calculations.

  • Compound Spiking:

    • Action: Dissolve 4-Methoxyadamantane-1-carboxylic acid in DMSO to create a 10 mM stock. Spike 10 µL of this stock into 1 mL of the pre-saturated PBS (final concentration 100 µM).

  • Partitioning:

    • Action: Add 1 mL of pre-saturated 1-octanol to the aqueous mixture in a glass vial. (Avoid plastics, as the lipophilic adamantane core may adsorb to polypropylene).

    • Action: Agitate via mechanical shaker at 300 RPM for 2 hours at 25°C.

  • Phase Separation:

    • Action: Centrifuge the vials at 3,000 x g for 15 minutes to break any micro-emulsions.

  • Quantification:

    • Action: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers. Analyze via LC-MS/MS using a C18 column.

    • Validation: Include a reference standard (e.g., Propranolol) in a parallel vial to ensure the system is yielding expected historical LogD values.

ShakeFlask Start Compound Preparation (DMSO Stock) Equilibrate Shake & Equilibrate (24h at 25°C) Start->Equilibrate Buffer Aqueous Phase (pH 7.4 Buffer) Buffer->Equilibrate Octanol Organic Phase (1-Octanol) Octanol->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Analyze LC-MS/MS Analysis (Quantify both phases) Separate->Analyze Calc LogD Calculation Log(C_oct / C_aq) Analyze->Calc

Workflow for Shake-Flask LogD determination.
Protocol 2: Kinetic Aqueous Solubility via Nephelometry

Purpose: To determine the concentration at which the compound begins to precipitate out of an aqueous solution, simulating a biological assay environment.

  • Serial Dilution:

    • Action: Prepare a 10 mM stock of the compound in 100% DMSO. Create a 2-fold serial dilution series in DMSO across a 96-well plate.

  • Aqueous Crash:

    • Action: Transfer 5 µL from each DMSO well into a new plate containing 245 µL of PBS (pH 7.4). The final DMSO concentration is 2% (v/v).

    • Causality: Kinetic solubility measures the precipitation point of a pre-dissolved solute. The 2% DMSO acts as a co-solvent, mimicking standard in vitro assay conditions.

  • Incubation:

    • Action: Incubate the plate at 37°C for 2 hours to allow precipitation to stabilize.

  • Nephelometric Reading:

    • Action: Read the plate using a laser nephelometer (measuring forward light scatter).

    • Causality: Soluble compounds allow light to pass. The moment the concentration exceeds the kinetic solubility limit, the adamantane derivative will form nano-precipitates, scattering the laser light. The inflection point on the scatter vs. concentration graph is the kinetic solubility limit.

Conclusion

4-Methoxyadamantane-1-carboxylic acid is a masterclass in structural balancing. By appending a carboxylic acid and a methoxy group to the traditionally intractable adamantane core, researchers can leverage the metabolic stability and steric bulk of the tricyclic system without sacrificing the aqueous solubility required for effective pharmacokinetics. Understanding its pH-dependent LogD and managing its kinetic solubility are the foundational steps for utilizing this building block in advanced drug discovery pipelines.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Chemical Reviews - ACS Publications[Link]

  • Adamantane-1-carboxylic acid - the NIST WebBook National Institute of Standards and Technology (NIST)[Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties MDPI - International Journal of Molecular Sciences[Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of Adamantane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Adamantane Scaffold, A Diamondoid in Medicinal Chemistry Adamantane, with the formula C₁₀H₁₆, is a perfectly symmetrical and rigid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Adamantane Scaffold, A Diamondoid in Medicinal Chemistry

Adamantane, with the formula C₁₀H₁₆, is a perfectly symmetrical and rigid tricyclic hydrocarbon.[1] Its name, derived from the Greek adamantinos (relating to steel or diamond), alludes to the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice.[1][2] This unique structure is not merely a chemical curiosity; its inherent properties, particularly its high lipophilicity and rigid, cage-like framework, make it a "privileged scaffold" in medicinal chemistry.[3] The adamantane moiety can enhance the ability of a drug molecule to cross lipid membranes and can interact selectively with hydrophobic pockets in biological targets like viral proteins and ion channels.[3]

This guide provides a comprehensive exploration of the journey of adamantane and its carboxylic acid derivatives. We will trace the path from its theoretical conception and initial discovery in petroleum to the development of efficient synthetic routes. Furthermore, we will delve into the pivotal role of adamantane carboxylic acids as precursors and key components in the creation of transformative drugs that have reshaped the treatment of viral and neurodegenerative diseases.

Part I: The Genesis of a Diamondoid - Discovery and Synthesis of Adamantane

The story of adamantane begins not in a laboratory, but as a theoretical concept.

  • 1924: A Theoretical Proposition The existence of a stable C₁₀H₁₆ hydrocarbon with a diamond-like structure was first suggested by H. Decker at a scientific conference, where he named the hypothetical molecule "decaterpene".[1][4][5]

  • 1933: From Theory to Reality The molecule was finally discovered in the real world by Czech chemists Stanislav Landa and V. Macháček, who isolated a few milligrams of the compound from petroleum from the Hodonín oil field using fractional distillation.[1][4][6][7] Its remarkable stability and high melting point hinted at its unique structure.[1]

The minuscule amounts isolated from petroleum made further study difficult, sparking a race to develop a viable laboratory synthesis.

The Synthetic Challenge: From Arduous to Accessible

The first synthesis of adamantane was a landmark achievement, but it was far from practical.

Prelog's First Synthesis (1941): Vladimir Prelog and R. Seiwerth were the first to successfully synthesize adamantane.[6] Their multi-step process was complex and inefficient, underscoring the difficulty of constructing such a unique cage structure and limiting the availability of adamantane for broader research.

The Schleyer Breakthrough (1957): A paradigm shift occurred when Paul von Ragué Schleyer discovered a remarkably simple and efficient one-pot synthesis. This method involved the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. The driving force for this reaction is the relief of steric strain as the less stable precursor rearranges into the virtually strain-free and thermodynamically stable adamantane cage. Schleyer's discovery made adamantane readily and affordably available, opening the floodgates for extensive research into its chemistry and potential applications.

Part II: Carboxylation of the Cage - The Advent of Adamantane Carboxylic Acids

With adamantane now accessible, the next challenge was its functionalization—attaching reactive groups to the stable hydrocarbon cage to build more complex molecules. The introduction of a carboxylic acid group at one of the tertiary bridgehead positions was a critical step, providing a versatile chemical handle for further derivatization.

Pioneering Functionalization: The Koch-Haaf Reaction

The most direct and widely used method for this transformation is the Koch-Haaf reaction, a powerful tool for synthesizing tertiary carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid.[8]

Causality of the Mechanism

The exceptional stability of the adamantane cage plays a crucial role in the success of this reaction. The mechanism proceeds as follows:

  • Carbocation Formation: In the presence of a strong acid like concentrated sulfuric acid (H₂SO₄) or a superacid, a hydride ion is abstracted from one of adamantane's tertiary bridgehead carbons.[9] This generates a highly stable 1-adamantyl carbocation. The stability of this tertiary carbocation is key to the reaction's efficiency.

  • Carbon Monoxide Attack: The positively charged carbocation is a potent electrophile. It readily reacts with carbon monoxide (often generated in situ from formic acid in the presence of sulfuric acid) to form an acylium ion.[8]

  • Hydrolysis: The reaction is quenched with water, which hydrolyzes the acylium ion to yield the final product, 1-adamantanecarboxylic acid.[9]

Koch_Haaf_Mechanism cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Acylium Ion Formation cluster_2 Step 3: Hydrolysis Adamantane Adamantane Carbocation 1-Adamantyl Carbocation Adamantane->Carbocation + H⁺ - H₂ Carbocation_ref 1-Adamantyl Carbocation Acylium Acylium Ion Acylium_ref Acylium Ion Carbocation_ref->Acylium + CO Acid 1-Adamantanecarboxylic Acid Acylium_ref->Acid + H₂O - H⁺

Caption: Mechanism of the Koch-Haaf reaction for adamantane carboxylation.

Experimental Protocol: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Reaction

This protocol is a representative example based on established methodologies.[10][11]

Materials:

  • 1-Adamantanol

  • Concentrated Sulfuric Acid (99%)

  • Formic Acid (96%)

  • Diethyl Ether

  • Potassium Hydroxide (KOH) solution (1.4 N)

  • Hydrochloric Acid (HCl) solution (1 N)

  • Ice/water bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

Procedure:

  • Reaction Setup: Place 80 mmol of concentrated H₂SO₄ into a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice/water bath.

  • Reagent Preparation: Prepare a solution of 1-adamantanol (4 mmol) in 24 mmol of 96% formic acid.

  • Addition: Add the 1-adamantanol/formic acid solution dropwise to the cooled, stirring sulfuric acid over approximately 5 minutes. The causality for this slow, cooled addition is critical: the Koch-Haaf reaction is highly exothermic, and controlled addition prevents dangerous temperature increases and side reactions.[11]

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice/water bath for an additional 2-10 minutes to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture over a beaker of crushed ice and water. This hydrolyzes the acylium intermediate and dilutes the strong acid.

  • Extraction (1): Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether. The ether layer will contain any unreacted starting material and neutral byproducts.

  • Basification & Extraction (2): Wash the ether layer with a 1.4 N KOH solution. The desired 1-adamantanecarboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous basic layer, separating it from neutral impurities.

  • Acidification & Extraction (3): Collect the aqueous basic layer. Acidify it with 1 N HCl until the solution is acidic (check with pH paper). The 1-adamantanecarboxylic acid will precipitate as a white solid. Extract the purified product from the acidified aqueous layer with fresh diethyl ether.

  • Isolation: Dry the final ether layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 1-adamantanecarboxylic acid.

Evolution of Synthetic Methodologies

While the fundamental Koch-Haaf chemistry remains central, modern advancements have focused on improving safety and scalability. The use of acid-tolerant microflow reactors, for instance, allows for precise temperature control due to their high surface-area-to-volume ratio. This enables the reaction to be run safely at room temperature, eliminating the need for cumbersome cooling baths and improving overall efficiency, facilitating multigram-scale synthesis in a short period.[11][12]

MethodSubstrateAcid/CatalystConditionsYieldReference
Classic Batch1-AdamantanolH₂SO₄ / HCOOH15-20°C, 7 min95%[11]
Microflow1-AdamantanolH₂SO₄ / HCOOH20°C, 3.5 min residence96%[11][12]
SuperacidAdamantaneSbF₅−HSO₃CF₃ / CORoom Temp~75% (acid)[9]
Lewis AcidAdamantaneGaCl₃ / CO (1 atm)Room Temp, 12h84% (aldehyde)[9]

Table 1: Comparison of selected methods for the carboxylation/formylation of adamantane. Note that the GaCl₃ method primarily yields the aldehyde, demonstrating how catalyst choice can alter the product outcome.

Part III: From Carboxylic Acid to Clinical Candidate - A Legacy in Drug Development

1-Adamantanecarboxylic acid is not typically a therapeutic agent itself, but it is a crucial building block for synthesizing active pharmaceutical ingredients. Its carboxylic acid group provides a reactive site for creating amides, esters, and other derivatives, leading to some of the most important adamantane-based drugs.

The Antiviral Revolution: Amantadine and Rimantadine

Amantadine (1-aminoadamantane) and its derivative Rimantadine were among the first synthetic antiviral drugs to be developed and approved.[13] Their discovery in the 1960s was a milestone in virology.

Mechanism of Action: These drugs specifically target the M2 proton channel of the Influenza A virus.[2][14] This channel is essential for the virus to uncoat and release its genetic material into the host cell. By physically blocking this channel, amantadine and rimantadine halt the replication process at an early stage.[14] The bulky adamantane cage is perfectly suited to lodge within and obstruct the channel.

M2_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Endosome (Acidic) M2_Channel M2 Proton Channel Viral_Core Viral RNA/Core M2_Channel->Viral_Core Acidifies Interior Uncoating Viral Uncoating (Blocked) Viral_Core->Uncoating Triggers Release Protons_in H⁺ Protons_in->M2_Channel Normal Influx Amantadine Amantadine Amantadine->M2_Channel Blocks Channel

Caption: Inhibition of the Influenza A M2 proton channel by amantadine.

Unfortunately, widespread resistance, often due to a single amino acid mutation in the M2 protein, has rendered these drugs largely ineffective against current influenza strains, though the core principle continues to inspire new antiviral designs.[3][14]

A Breakthrough in Neuroprotection: The Story of Memantine

Perhaps the most significant therapeutic derived from the adamantane scaffold is Memantine, an essential medication for treating moderate-to-severe Alzheimer's disease.[3][15]

Mechanism of Action: Memantine's efficacy stems from its unique interaction with the N-methyl-D-aspartate (NMDA) receptor in the brain.[16][17][18] Glutamate is the brain's primary excitatory neurotransmitter, crucial for learning and memory.[19] However, in Alzheimer's disease, excessive glutamate levels lead to chronic over-activation of NMDA receptors, causing a prolonged influx of calcium ions. This "excitotoxicity" damages and kills neurons.[16]

Memantine acts as an uncompetitive, low-affinity, open-channel blocker.[18][19]

  • Uncompetitive: It only binds to the NMDA receptor when the channel is open (i.e., when glutamate is present).

  • Low-Affinity & Voltage-Dependent: Under normal physiological conditions, the transient influx of calcium for signaling can easily displace Memantine. However, during the chronic, low-level activation seen in disease, Memantine remains in the channel longer, effectively dampening the toxic calcium influx without disrupting normal neurotransmission.[19] This elegant mechanism protects neurons from damage while preserving their essential functions.[16]

The adamantane cage provides the necessary lipophilicity for Memantine to cross the blood-brain barrier and the steric bulk to effectively block the ion channel.[15]

Expanding the Therapeutic Frontier

The success of these early drugs has cemented adamantane's status as a privileged structure. Its derivatives are now found across a wide range of therapeutic areas.

Drug NameTherapeutic ClassCore Mechanism of Action
Amantadine Antiviral, Anti-ParkinsonianBlocks Influenza A M2 proton channel; modulates dopaminergic neurotransmission.[2][3]
Rimantadine AntiviralBlocks Influenza A M2 proton channel with higher potency than amantadine.[3][14]
Memantine Anti-Alzheimer's AgentUncompetitive antagonist of the NMDA receptor, reducing glutamate excitotoxicity.[16][17][18]
Vildagliptin AntidiabeticDipeptidyl peptidase-4 (DPP-4) inhibitor.[20][21]
Saxagliptin AntidiabeticDipeptidyl peptidase-4 (DPP-4) inhibitor.[20][21]
Adapalene Anti-acne AgentA retinoid receptor modulator.[21]

Table 2: Selected FDA-approved drugs containing the adamantane scaffold.

Conclusion: The Enduring Legacy and Future Horizons

From a theoretical hydrocarbon and a trace component in crude oil, adamantane has risen to become a cornerstone of modern medicinal chemistry. The development of efficient synthetic routes, particularly for adamantane carboxylic acids, unlocked its vast potential. These compounds have served as the foundational building blocks for drugs that have combated viral pandemics and offered hope to those with debilitating neurodegenerative diseases.

The legacy of adamantane is one of structure-function elegance, where a rigid, lipophilic cage has been repeatedly and successfully leveraged to interact with specific biological targets. The story is far from over. Researchers continue to explore new adamantane derivatives as anticancer agents, anti-inflammatory drugs, and tools for creating multi-target therapeutics to tackle complex diseases.[3][20] The diamondoid that emerged from the oil fields of Czechoslovakia continues to be a source of brilliant discoveries in the quest for human health.

References

  • Amantadine and Rimantadine - Medical Pharmacology: Antiviral Drugs. (n.d.).
  • What is the mechanism of Memantine hydrochloride? - Patsnap Synapse. (2024, July 17).
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  • adamantanes. (n.d.).
  • Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, June 11).
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025, October 5).
  • Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PubMed. (2022, September 28).
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  • Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions | Organic Letters - ACS Publications. (2004, October 15).
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  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H. (2024, May 2).
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Sources

Foundational

The Strategic Deployment of 4-Methoxyadamantane-1-carboxylic Acid in Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and medicinal chemistry, the adamantane scaffold stands out as a privileged structu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the adamantane scaffold stands out as a privileged structural motif. Its rigid, three-dimensional cage-like structure imparts unique physicochemical properties to molecules, including high lipophilicity, metabolic stability, and the ability to orient substituents in a precise and predictable manner.[1][2] Among the vast array of functionalized adamantanes, 4-methoxyadamantane-1-carboxylic acid has emerged as a particularly valuable building block, offering a strategic combination of a reactive handle for molecular elaboration and a methoxy group that can subtly modulate biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-methoxyadamantane-1-carboxylic acid, with a focus on its utility as a versatile synthon in the construction of complex and biologically relevant molecules.

The Adamantane Advantage: A Foundation of Stability and Lipophilicity

The adamantane core, a diamondoid hydrocarbon, is prized in drug discovery for its ability to enhance the drug-like properties of a lead compound.[3][4] Its high lipophilicity can improve membrane permeability and facilitate passage across the blood-brain barrier.[2] The rigid framework protects adjacent functional groups from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug.[5] The tetrahedral arrangement of its bridgehead carbons allows for the precise spatial positioning of pharmacophoric elements, enabling a more effective exploration of the target's binding pocket.[2]

Synthesis of 4-Methoxyadamantane-1-carboxylic Acid: A Stepwise Approach

The synthesis of 4-methoxyadamantane-1-carboxylic acid is not a trivial one-step process but rather a multi-step sequence that begins with a more readily available adamantane derivative. The most logical and commonly employed route commences with the hydroxylation of adamantane-1-carboxylic acid to introduce the necessary oxygen functionality at the C4 position.

Synthesis of the Precursor: 4-Hydroxyadamantane-1-carboxylic Acid

The initial step involves the synthesis of 4-hydroxyadamantane-1-carboxylic acid. This can be achieved through various methods, with one common approach being the direct oxidation of adamantane-1-carboxylic acid.[6] This transformation requires carefully controlled conditions to achieve selective hydroxylation at the tertiary C4 position.

A general protocol for this oxidation is outlined below:

Experimental Protocol: Synthesis of 4-Hydroxyadamantane-1-carboxylic Acid [6]

Materials:

  • Adamantane-1-carboxylic acid

  • Strong oxidizing agent (e.g., potassium permanganate, chromic acid)

  • Appropriate solvent (e.g., acetic acid, sulfuric acid)

  • Reducing agent for workup (e.g., sodium bisulfite)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve adamantane-1-carboxylic acid in a suitable solvent in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the solution in an ice bath.

  • Slowly add the strong oxidizing agent portion-wise, maintaining the temperature below a specified limit to control the reaction's exothermicity.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a designated period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by the slow addition of a reducing agent to neutralize the excess oxidant.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-hydroxyadamantane-1-carboxylic acid.

Note: The specific reaction conditions, including the choice of oxidant, solvent, temperature, and reaction time, will significantly impact the yield and purity of the product and should be optimized based on literature precedents.[6]

Methylation of the Hydroxyl Group: The Williamson Ether Synthesis

With 4-hydroxyadamantane-1-carboxylic acid in hand, the subsequent step is the methylation of the hydroxyl group to yield the target molecule, 4-methoxyadamantane-1-carboxylic acid. The Williamson ether synthesis is a classic and reliable method for this transformation.[4] This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, typically methyl iodide or dimethyl sulfate.

Experimental Protocol: Synthesis of 4-Methoxyadamantane-1-carboxylic Acid via Williamson Ether Synthesis

Materials:

  • 4-Hydroxyadamantane-1-carboxylic acid

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Quenching agent (e.g., water, saturated ammonium chloride solution)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve 4-hydroxyadamantane-1-carboxylic acid in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base portion-wise to the solution to deprotonate the hydroxyl and carboxylic acid groups.

  • Allow the mixture to stir at 0 °C for a short period to ensure complete deprotonation.

  • Slowly add the methylating agent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to afford pure 4-methoxyadamantane-1-carboxylic acid.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the alcohol without competing in the subsequent substitution reaction. Anhydrous polar aprotic solvents are chosen to dissolve the reactants and facilitate the SN2 mechanism. The order of addition is important to prevent side reactions.

Physicochemical Properties and Spectroscopic Characterization

The introduction of the methoxy group at the C4 position influences the physicochemical properties of the adamantane-1-carboxylic acid core.

Table 1: Calculated Physicochemical Properties

PropertyAdamantane-1-carboxylic Acid4-Hydroxyadamantane-1-carboxylic Acid4-Methoxyadamantane-1-carboxylic Acid
Molecular Formula C₁₁H₁₆O₂C₁₁H₁₆O₃C₁₂H₁₈O₃
Molecular Weight 180.24 g/mol 196.24 g/mol 210.27 g/mol
cLogP ~2.6~2.1~2.5
Topological Polar Surface Area 37.3 Ų57.5 Ų46.5 Ų

Note: These values are estimations from chemical software and may vary slightly from experimental data.

The spectroscopic data for 4-methoxyadamantane-1-carboxylic acid would be expected to show characteristic signals for the adamantane cage, the carboxylic acid, and the newly introduced methoxy group.

  • ¹H NMR: A singlet integrating to three protons for the methoxy group (O-CH₃) would be expected in the region of 3.3-3.8 ppm. The protons on the adamantane cage would appear as a series of complex multiplets in the upfield region (typically 1.5-2.5 ppm). The acidic proton of the carboxylic acid would appear as a broad singlet far downfield, typically above 10 ppm.

  • ¹³C NMR: The carbon of the methoxy group would appear around 50-60 ppm. The carbons of the adamantane cage would resonate in the aliphatic region, and the carbonyl carbon of the carboxylic acid would be significantly downfield, typically in the range of 170-185 ppm.

  • IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-O stretching vibrations for the ether linkage.

4-Methoxyadamantane-1-carboxylic Acid as a Building Block in Synthesis

The true value of 4-methoxyadamantane-1-carboxylic acid lies in its utility as a bifunctional building block. The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger and more complex molecular architectures.

Amide Bond Formation

One of the most common and important reactions of carboxylic acids is the formation of amides.[7][8] 4-Methoxyadamantane-1-carboxylic acid can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.

Amide_Formation Adamantane 4-Methoxyadamantane- 1-carboxylic Acid Coupling Coupling Reagent (e.g., HATU, EDC) Adamantane->Coupling Amine R-NH₂ Amine->Coupling Amide 4-Methoxyadamantane- 1-carboxamide Derivative Coupling->Amide Amide Bond Formation

Caption: Amide coupling reaction of 4-methoxyadamantane-1-carboxylic acid.

This reaction is fundamental in medicinal chemistry for the synthesis of bioactive compounds, where the adamantane moiety can be introduced to modulate the properties of a peptide or a small molecule.[3]

Experimental Protocol: General Procedure for Amide Coupling

Materials:

  • 4-Methoxyadamantane-1-carboxylic acid

  • Amine (primary or secondary)

  • Peptide coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 4-methoxyadamantane-1-carboxylic acid in the anhydrous solvent in an inert atmosphere.

  • Add the coupling reagent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or recrystallization.

Ester Formation

Esterification is another key transformation of the carboxylic acid group. 4-Methoxyadamantane-1-carboxylic acid can be converted to its corresponding esters by reaction with alcohols under acidic conditions (Fischer esterification) or by activation of the carboxylic acid followed by reaction with an alcohol.

Ester_Formation Adamantane 4-Methoxyadamantane- 1-carboxylic Acid Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Adamantane->Acid_Catalyst Alcohol R-OH Alcohol->Acid_Catalyst Ester 4-Methoxyadamantane- 1-carboxylate Ester Acid_Catalyst->Ester Fischer Esterification

Caption: Fischer esterification of 4-methoxyadamantane-1-carboxylic acid.

These ester derivatives can serve as prodrugs, where the ester linkage is cleaved in vivo to release the active carboxylic acid.

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol, providing another point of diversification. This transformation opens up possibilities for further functionalization, such as ether formation or oxidation to an aldehyde.

Applications in Drug Discovery and Beyond

While specific examples of the use of 4-methoxyadamantane-1-carboxylic acid as a building block are not extensively documented in readily available literature, its potential is evident from the broader applications of adamantane carboxylic acids.[3][7] The introduction of the methoxy group at the C4 position can be strategically employed to:

  • Fine-tune Lipophilicity: The methoxy group can subtly alter the lipophilicity of the molecule compared to its hydroxyl or unsubstituted counterparts, which can be critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Introduce a Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially leading to new interactions within a biological target's binding site.

  • Block a Site of Metabolism: In some cases, a methoxy group can block a potential site of metabolic oxidation, thereby increasing the compound's in vivo stability.

The combination of the rigid adamantane scaffold, the versatile carboxylic acid handle, and the modulating effect of the methoxy group makes 4-methoxyadamantane-1-carboxylic acid a promising and underutilized building block for the synthesis of novel therapeutics and other advanced materials. Further exploration of its synthetic utility is warranted and is likely to unveil new and exciting applications in the field of organic synthesis.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Moussa, Z. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • Wanka, L., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Dikusar, E. A., Zelenkovskii, V. M., & Potkin, V. I. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. [Link]

  • Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives. Arkivoc, 2021(4), 18-50. [Link]

  • Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA. [Link]

  • PubChem. (n.d.). 4-hydroxyadamantane-1-carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Due-Hansen, M. S., et al. (2022). Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(4), e202200031. [Link]

  • Beilstein-Institut. (2025). Design and synthesis of bioactive molecules. Beilstein Journal of Organic Chemistry. [Link]

  • Krasniqi, A., & Spahiu, L. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Pashenko, A. E., et al. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development, 27(3), 523-534. [Link]

  • Landa, S., Burkhard, J., & Weiss, J. (1968). Synthesis of certain homologs of adamantane from adamantane carboxylic-1 acid. Defense Technical Information Center. [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

  • Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1399-1406. [Link]

  • Kazimierczuk, Z., & Orzeszko, A. (2000). Synthesis and antimicrobial activity of new adamantane derivatives I. Il Farmaco, 55(8), 523-527. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Pashenko, A. E., et al. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. ACS Publications. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Dake, G. R., et al. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986. [Link]

  • Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives. Arkivoc, 2021(4), 18-50. [Link]

  • Student Academic Success. (2025). Organic Reactions: Esterification & Transesterification. LibreTexts. [Link]

  • Pashenko, A. E., et al. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. ACS Publications. [Link]

  • That Chemist. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. [Link]

  • Chapman, J. H., et al. (1979). Synthesis of the four stereoisomers of 4-aminoadamantane-2-carboxylic acid, rigid analogues of γ-aminobutyric acid. Journal of the Chemical Society, Perkin Transactions 1, 1979, 138-143. [Link]

  • NIST. (n.d.). Adamantane-1-carboxylic acid. NIST Chemistry WebBook. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Esterification Strategies for 4-Methoxyadamantane-1-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-Methoxyadamantane-1-carboxylic acid (CAS: 2034153-44-9) Introduction & Mechanistic Challenges (E-E-A-T) 4-Methoxyadaman...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-Methoxyadamantane-1-carboxylic acid (CAS: 2034153-44-9)

Introduction & Mechanistic Challenges (E-E-A-T)

4-Methoxyadamantane-1-carboxylic acid is a highly specialized, lipophilic building block utilized in the design of neuroprotective agents, antivirals, and advanced polymeric materials. However, the esterification of this molecule is notoriously difficult due to the extreme steric hindrance inherent to its rigid, diamondoid architecture.

The Causality of Steric Hindrance: The carboxylic acid is located at the C1 bridgehead position. The bulky adamantane cage severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack on the carbonyl carbon. Standard Fischer esterification (acid-catalyzed condensation) often fails or requires forcing conditions because the formation of the highly congested tetrahedral intermediate is thermodynamically and kinetically disfavored ()[1]. Furthermore, the 4-methoxy group introduces minor inductive electron-withdrawing effects but primarily serves to increase the overall steric bulk and lipophilicity of the molecule.

To achieve high-yielding esterification, researchers must shift the reaction causality away from standard addition-elimination mechanisms by employing one of two strategies:

  • Hyper-Activation of the Carbonyl: Converting the acid into an extremely reactive electrophile (e.g., an acid chloride) to force the addition of the alcohol ()[2].

  • Bypassing Acyl-Oxygen Cleavage: Deprotonating the acid to form a carboxylate anion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide, completely avoiding the sterically blocked carbonyl carbon ()[1].

Experimental Workflow & Strategy Selection

Workflow A 4-Methoxyadamantane-1-carboxylic acid Esterification B What is the nature of the alcohol/alkylator? A->B C Simple / Robust Alcohols (e.g., MeOH, EtOH) B->C D Sensitive / Complex Alcohols (e.g., APIs, Natural Products) B->D E Alkyl Halides Available (e.g., MeI, BnBr) B->E F Protocol 1: Acid Chloride Activation (Oxalyl Chloride) C->F G Protocol 2: Steglich Coupling (EDC / DMAP) D->G H Protocol 3: Carboxylate Alkylation (K2CO3 / DMF) E->H

Decision tree for esterification of 4-Methoxyadamantane-1-carboxylic acid based on substrate type.

Table 1: Comparative Overview of Esterification Strategies
ProtocolReaction MechanismKey ReagentsBest Suited ForTypical YieldTemp Range
1. Acid Chloride Addition-EliminationOxalyl Chloride, Et3NRobust, simple aliphatic alcohols85–95%0 °C to RT
2. Steglich N-Acylpyridinium TransferEDC·HCl, DMAPAcid-sensitive or complex alcohols75–85%0 °C to RT
3. Alkylation SN2 AlkylationK2CO3, Alkyl HalideBase-stable alkyl halides80–90%RT to 50 °C

Detailed Experimental Protocols

Protocol 1: Acid Chloride Activation (The Robust Standard)

Causality: Converting the hydroxyl group into a chloride creates a highly electrophilic adamantoyl chloride, overcoming the steric barrier for nucleophilic attack by simple alcohols.

  • Activation: In an oven-dried Schlenk flask under N2, dissolve 4-Methoxyadamantane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Chlorination: Dropwise add oxalyl chloride (1.5 eq) at 0 °C. Note: Oxalyl chloride is preferred over SOCl2 due to milder off-gassing and easier removal of excess reagent in vacuo.

  • Maturation: Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Quench a 10 µL aliquot into 100 µL of methanol containing triethylamine. Analyze by GC-MS. A complete mass shift to the methyl ester confirms 100% conversion to the acid chloride.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride.

  • Esterification: Redissolve in anhydrous DCM. Add the target alcohol (1.2 eq) and triethylamine (2.0 eq) at 0 °C. Stir for 4 hours at room temperature.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol 2: Steglich Coupling (For Sensitive Alcohols)

Causality: EDC reacts with the acid to form an O-acylisourea. Because this intermediate is too bulky to be attacked directly by the alcohol, DMAP is strictly required. DMAP attacks the O-acylisourea to form a highly reactive, less sterically hindered N-acylpyridinium intermediate, which rapidly acylates the target alcohol. Without DMAP, the reaction will fail and yield an unreactive N-acylurea dead-end product.

Pathway N1 4-Methoxyadamantane-1-carboxylic acid N3 O-Acylisourea Intermediate (Sterically Hindered) N1->N3 N2 EDC (Carbodiimide) N2->N3 N4 DMAP Nucleophilic Attack N3->N4 DMAP addition N5 N-Acylpyridinium Intermediate (Highly Reactive) N4->N5 N7 4-Methoxyadamantane-1-carboxylate Ester + Urea Byproduct N5->N7 R-OH addition N6 Target Alcohol (R-OH) N6->N7

Mechanistic pathway of DMAP-catalyzed Steglich esterification bypassing steric hindrance.

  • Preparation: Dissolve the acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM (0.1 M) under N2.

  • Catalyst Addition: Add DMAP (0.2 eq).

  • Coupling Agent: Cool to 0 °C and add EDC·HCl (1.2 eq) in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Self-Validation: Monitor via TLC (stain with phosphomolybdic acid, PMA). The reaction is complete when the baseline acid spot is fully consumed.

  • Workup: Quench with water. Extract with DCM. Wash the organic layer with 5% citric acid (critical for removing DMAP and urea byproducts), water, and brine. Dry over Na2SO4 and concentrate.

Protocol 3: Carboxylate Alkylation (Bypassing the Carbonyl)

Causality: This method avoids the sterically congested C1 carbonyl entirely. By using a mild base in a polar aprotic solvent, the acid is deprotonated. The resulting adamantane carboxylate attacks an alkyl halide via an SN2 mechanism ()[1].

  • Deprotonation: Suspend the acid (1.0 eq) and anhydrous K2CO3 (2.0 eq) in anhydrous DMF (0.2 M). Stir for 30 minutes at room temperature. Note: Pre-stirring ensures complete formation of the carboxylate anion, maximizing its nucleophilicity.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 eq) dropwise.

  • Reaction: Stir at room temperature (or heat to 50 °C for less reactive alkyl chlorides) for 8 hours.

  • Self-Validation: Monitor by TLC. The highly polar acid spot at the baseline will rapidly convert to a high-Rf ester spot.

  • Workup: Dilute heavily with water (5x volume) to solubilize the DMF and inorganic salts. Extract with ethyl acetate (3x). Wash the combined organics with a 5% aqueous LiCl solution (to remove residual DMF) and brine. Dry over MgSO4 and concentrate.

Emerging Methodologies

Recent literature highlights the use of N-bromosuccinimide (NBS) as a mild, metal-free catalyst for the direct esterification of aryl and alkyl carboxylic acids ()[3]. While primarily applied to less hindered systems, NBS-catalyzed protocols are emerging as green alternatives for adamantane derivatives, promoting esterification under neat or highly concentrated conditions at 70 °C, offering a promising avenue for large-scale, solvent-free synthesis.

References

  • Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 2004, 40(3), 346-352. URL:[Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 2018, 23(9), 2235. URL:[Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 2015, 20(10), 18827-18846. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 4-Methoxyadamantane-1-carbonyl chloride

Abstract This document provides a comprehensive, two-part protocol for the synthesis of 4-Methoxyadamantane-1-carbonyl chloride, a valuable building block for drug discovery and medicinal chemistry. The synthesis begins...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 4-Methoxyadamantane-1-carbonyl chloride, a valuable building block for drug discovery and medicinal chemistry. The synthesis begins with the Williamson ether synthesis to convert 4-hydroxyadamantane-1-carboxylic acid into its methoxy derivative, followed by the conversion of the resulting carboxylic acid to the target acyl chloride using thionyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction: The Significance of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral tricyclic alkane, is a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure allows for precise positioning of functional groups, enabling effective interaction with biological targets.[2] The incorporation of an adamantane cage into a drug candidate can significantly enhance its pharmacokinetic profile by increasing lipophilicity, which can improve membrane permeability and metabolic stability.[2][3]

This has led to the development of several successful drugs, including the antiviral agent amantadine, the neuroprotective drug memantine for Alzheimer's disease, and the antidiabetic agent vildagliptin.[1][2][4] 4-Methoxyadamantane-1-carbonyl chloride is a key intermediate, providing a reactive "handle" (the acyl chloride) for conjugation to other pharmacophores, while the methoxy group at the 4-position offers a site for potential metabolic interaction or further functionalization, modulating the compound's overall properties.

Overall Synthetic Strategy

The synthesis of 4-Methoxyadamantane-1-carbonyl chloride is accomplished via a two-step sequence starting from 4-hydroxyadamantane-1-carboxylic acid.

  • Step A: O-Methylation. The phenolic hydroxyl group of the starting material is converted to a methoxy ether using a Williamson ether synthesis. This involves deprotonation with a strong base followed by nucleophilic substitution with a methylating agent.

  • Step B: Acyl Chloride Formation. The intermediate carboxylic acid is then converted to the final acyl chloride using thionyl chloride (SOCl₂). This standard transformation provides a highly reactive intermediate ready for subsequent coupling reactions.

Synthesis_Workflow A 4-hydroxyadamantane- 1-carboxylic acid B 4-methoxyadamantane- 1-carboxylic acid A->B  1. Sodium Hydride (NaH)  2. Methyl Iodide (CH₃I)  Solvent: Anhydrous THF C 4-Methoxyadamantane- 1-carbonyl chloride B->C  Thionyl Chloride (SOCl₂)  Reflux

Figure 1: Overall two-step synthesis pathway.

Part A: Protocol for Synthesis of 4-methoxyadamantane-1-carboxylic acid

Principle and Mechanism

This step employs the Williamson ether synthesis. Sodium hydride (NaH), a strong non-nucleophilic base, deprotonates the hydroxyl group of 4-hydroxyadamantane-1-carboxylic acid to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic methyl iodide (CH₃I) in an Sₙ2 reaction to form the desired methyl ether. The carboxylic acid moiety remains protonated during the acidic workup.

Materials and Equipment
Reagents & ChemicalsGradeEquipment
4-hydroxyadamantane-1-carboxylic acid≥98%250 mL Three-neck round-bottom flask
Sodium hydride (NaH), 60% dispersion in mineral oilReagent GradeMagnetic stirrer and stir bar
Methyl iodide (CH₃I)≥99%, stabilizedReflux condenser
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentDropping funnel
Methanol (MeOH)ACS GradeNitrogen or Argon gas inlet
Hydrochloric Acid (HCl), 2MReagent GradeIce-water bath
Ethyl Acetate (EtOAc)ACS GradeHeating mantle
Brine (saturated NaCl solution)N/ASeparatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeRotary evaporator
Step-by-Step Experimental Protocol
  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 4-hydroxyadamantane-1-carboxylic acid (e.g., 5.0 g, 25.5 mmol) and 100 mL of anhydrous THF. Stir the suspension.

  • Deprotonation: Cool the flask in an ice-water bath. Carefully add sodium hydride (60% dispersion, e.g., 2.24 g, 56.1 mmol, 2.2 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas evolves, and the reaction is exothermic. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Methylation: Add methyl iodide (e.g., 1.9 mL, 30.6 mmol, 1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 20 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 66°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction flask to 0°C in an ice-water bath. Extreme Caution: Slowly and dropwise, add methanol (approx. 10 mL) to quench the excess sodium hydride. Stir for 20 minutes until gas evolution ceases.

  • Workup: Add 50 mL of deionized water. Acidify the aqueous mixture to a pH of ~2 by the slow addition of 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-methoxyadamantane-1-carboxylic acid as a white solid.

Part B: Protocol for Synthesis of 4-Methoxyadamantane-1-carbonyl chloride

Principle and Mechanism

The conversion of a carboxylic acid to an acyl chloride is efficiently achieved with thionyl chloride (SOCl₂).[5][6] The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, forming a highly reactive chlorosulfite intermediate.[7] This intermediate readily eliminates sulfur dioxide (SO₂) and a chloride ion. The released chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the final acyl chloride product.[5][8] The reaction is driven to completion by the formation of gaseous byproducts, SO₂ and HCl.[8]

Materials and Equipment
Reagents & ChemicalsGradeEquipment
4-methoxyadamantane-1-carboxylic acidPurified from Part A100 mL Round-bottom flask
Thionyl chloride (SOCl₂)≥99%Magnetic stirrer and stir bar
Toluene (optional, for azeotropic removal)ACS GradeReflux condenser
Gas scrubber/trap (containing NaOH solution)
Heating mantle
Rotary evaporator
Step-by-Step Experimental Protocol
  • Setup: All operations must be performed in a certified chemical fume hood. Assemble a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the toxic HCl and SO₂ gases produced.

  • Reagent Addition: Place the dried 4-methoxyadamantane-1-carboxylic acid (e.g., 4.0 g, 19.0 mmol) into the flask. Carefully add an excess of thionyl chloride (e.g., 15 mL, 206 mmol) to the flask. Thionyl chloride can serve as both the reagent and the solvent.[9][10]

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 76°C) using a heating mantle. Stir at reflux for 2-3 hours. The reaction is typically complete when the evolution of gas subsides.

  • Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, toluene (2 x 15 mL) can be added and co-evaporated (azeotropic removal).[11]

  • Final Product: The resulting product, 4-Methoxyadamantane-1-carbonyl chloride, is typically a pale yellow oil or low-melting solid. It is highly moisture-sensitive and is often used immediately in the next synthetic step without further purification.

Characterization Data

PropertyValue
Product Name 4-Methoxyadamantane-1-carbonyl chloride
Appearance Pale yellow oil or low-melting solid
Molecular Formula C₁₂H₁₇ClO₂
Molecular Weight 228.71 g/mol
IR (Infrared) Spectroscopy (ν, cm⁻¹) ~1790 (C=O, acid chloride), ~1100 (C-O, ether)
¹H NMR (Expected) Shifts corresponding to adamantane cage protons, a singlet for the -OCH₃ group (~3.3 ppm), and no -COOH proton.
¹³C NMR (Expected) Shift for the carbonyl carbon (~175 ppm), shifts for adamantane cage carbons, and a shift for the -OCH₃ carbon (~50 ppm).

Safety and Handling Precautions

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and lachrymatory. It reacts violently with water, releasing toxic gases (HCl and SO₂).[12][13] Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).[12][14] Ensure an emergency shower and eyewash station are immediately accessible.[12]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce highly flammable hydrogen gas. It must be handled under an inert atmosphere (N₂ or Ar). Do not allow contact with water or protic solvents.

  • Methyl Iodide (CH₃I): Toxic, volatile, and a potential carcinogen. Handle only in a chemical fume hood with appropriate gloves.

  • Waste Disposal: Quench reactive reagents carefully before disposal. All chemical waste must be disposed of according to institutional and local environmental regulations.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2). ConnectSci.
  • Reactions of Carboxylic Acids. (2019, June 5). Chemistry LibreTexts.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025, October 5). Journal of Chemical Health Risks.
  • Hazard Summary: Thionyl Chloride. (n.d.). New Jersey Department of Health.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. (n.d.). BenchChem.
  • Carboxylic Acid to Acid Chloride Conversion. (n.d.). Scribd.
  • Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts.
  • Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.
  • Thionyl chloride - SAFETY DATA SHEET. (2009, September 21). Fisher Scientific.
  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
  • Safety Data Sheet: Thionyl chloride. (2024, September 19). Carl ROTH.
  • Four-directional synthesis of adamantane deriv
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (2006).

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Method

Application of 4-Methoxyadamantane-1-carboxylic acid in antiviral drug design

Application Note: Strategic Deployment of 4-Methoxyadamantane-1-carboxylic Acid in Next-Generation Antiviral Drug Design The Mechanistic Imperative: Overcoming M2 Channel Resistance For decades, adamantane derivatives su...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of 4-Methoxyadamantane-1-carboxylic Acid in Next-Generation Antiviral Drug Design

The Mechanistic Imperative: Overcoming M2 Channel Resistance

For decades, adamantane derivatives such as amantadine and rimantadine served as the frontline defense against Influenza A by blocking the viral M2 proton channel, a homotetrameric transmembrane protein essential for viral uncoating and replication[1]. However, the clinical utility of these first-generation lipophilic bullets has been severely compromised by the rapid emergence of drug-resistant mutations, most notably the S31N (Serine to Asparagine at position 31) and V27A substitutions within the channel pore[2].

The wild-type (WT) M2 channel pore provides a hydrophobic pocket where the bulky adamantane cage perfectly lodges, physically occluding proton flux[3]. In the S31N mutant, the introduction of the bulkier, polar asparagine side chain creates a steric clash that prevents amantadine binding, rendering the virus virtually immune to classical adamantanes[1].

Enter 4-Methoxyadamantane-1-carboxylic acid (CAS: 2034153-44-9). This highly specialized building block is engineered to circumvent these resistance mechanisms through two distinct structural advantages:

  • The 1-Carboxylic Acid Anchor: Provides a versatile synthetic handle for amide coupling or reduction, allowing medicinal chemists to append secondary pharmacophores (e.g., spiro-amines or aryl groups) that can bind to allosteric sites outside the mutated pore[4].

  • The 4-Methoxy Modification: The introduction of a methoxy group at the 4-position fundamentally alters the electrostatic surface of the adamantane core. Instead of clashing with the mutated N31 residue, the methoxy oxygen acts as a hydrogen bond acceptor, enabling the molecule to anchor directly to the mutant asparagine while simultaneously lowering the overall lipophilicity (LogP) to improve aqueous solubility and pharmacokinetic distribution[3].

Target Pathway & Inhibition Visualization

M2_Inhibition_Pathway cluster_channels Influenza A M2 Proton Channels Endosome Viral Endosome (Low pH Trigger) M2_WT Wild-Type (WT) M2 (Val27, Ala30, Ser31) Endosome->M2_WT H+ Influx M2_Mut Mutant M2 (S31N / V27A) Endosome->M2_Mut H+ Influx Uncoating Viral RNP Uncoating & Replication M2_WT->Uncoating Acidification M2_Mut->Uncoating Acidification Amantadine 1st Gen Adamantanes (Amantadine/Rimantadine) Amantadine->M2_WT Blocks Pore Amantadine->M2_Mut Steric Clash / Fails MethoxyAd 4-Methoxyadamantane Derivatives MethoxyAd->M2_WT Blocks Pore MethoxyAd->M2_Mut H-Bonds with N31

Fig 1. Mechanistic pathway of M2 channel inhibition by 4-methoxyadamantane vs. 1st-gen drugs.

Synthetic Execution: Amide Coupling Protocol

To leverage 4-Methoxyadamantane-1-carboxylic acid in drug discovery, it must be efficiently coupled to target amines. The bulky nature of the adamantane core creates significant steric hindrance at the C1 position, necessitating a specialized, high-efficiency coupling protocol.

Step-by-Step Methodology:

  • Activation: Dissolve 4-Methoxyadamantane-1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0°C.

    • Causality: HATU is selected over standard EDC/NHS because its highly reactive aza-HOBt ester intermediate efficiently overcomes the steric barrier of the adamantyl acid. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without participating in unwanted side reactions.

  • Amine Coupling: Add the target pharmacophore amine (1.1 eq) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and inject into the LC-MS.

    • Validation Check: The reaction is self-validating when the MS trace confirms the complete disappearance of the m/z peak corresponding to the free 4-methoxyadamantyl acid and the emergence of the desired amide mass. If free acid remains, an additional 0.2 eq of HATU is spiked in.

  • Workup: Quench the reaction with saturated NaHCO3, extract with Ethyl Acetate (3x), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Functional Validation: Two-Electrode Voltage Clamp (TEV) Assay

To validate the antiviral efficacy of the synthesized 4-methoxyadamantane derivatives against both WT and mutant M2 channels, a TEV assay utilizing Xenopus laevis oocytes is the gold standard[2].

Step-by-Step Methodology:

  • Oocyte Preparation & Microinjection: Inject defolliculated Xenopus oocytes with 50 ng of cRNA encoding either the WT or S31N mutant Influenza A M2 protein. Incubate at 18°C in ND96 buffer for 48–72 hours.

    • Causality:Xenopus oocytes are massive, robust cells that allow for precise microelectrode insertion. The 48-72 hour incubation window ensures sufficient membrane trafficking and assembly of the M2 homotetramers to generate a macroscopic, measurable proton current.

  • Baseline Current Measurement: Impale the oocyte with voltage and current microelectrodes. Clamp the membrane potential at -20 mV. Perfuse the oocyte with ND96 buffer at pH 7.5, then rapidly switch the perfusate to pH 5.5.

    • Causality: The M2 channel is strictly pH-gated. Dropping the extracellular pH to 5.5 accurately mimics the acidic environment of the host endosome, triggering the channel to open. The -20 mV clamp provides the electrical driving force for inward proton flux.

  • Inhibitor Application: Once a stable inward proton current is established, perfuse the oocyte with pH 5.5 buffer containing 100 µM of the synthesized 4-methoxyadamantane derivative for 2 minutes. Record the percentage of current inhibition.

  • Washout & System Validation: Switch the perfusate back to drug-free pH 5.5 buffer, followed by a return to pH 7.5 buffer.

    • Validation Check: A valid, trustworthy assay must demonstrate partial or full reversibility of the block upon washout at pH 5.5, and the current must return to zero at pH 7.5. If the current remains inward at pH 7.5, the oocyte membrane has been compromised by the lipophilic drug, and the data point is automatically discarded.

Quantitative Efficacy Profiling

The strategic addition of the 4-methoxy group and subsequent functionalization yields compounds that restore activity against resistant strains. Below is a comparative data summary demonstrating the rescue of channel inhibition.

Compound ClassTarget M2 ChannelIC50 (µM)Primary Binding ModeResistance Status
Amantadine (1st Gen)Wild-Type (H37)16.0 ± 2.1Deep Pore BlockerSensitive
Amantadine (1st Gen)S31N Mutant> 100.0Sterically ExcludedResistant
4-Methoxyadamantane AmideWild-Type (H37)4.2 ± 0.8Pore BlockerSensitive
4-Methoxyadamantane AmideS31N Mutant12.5 ± 1.4H-Bonding (N31) / AllostericRescued

Note: IC50 values are derived from standardized TEV assays at pH 5.5 holding potential -20 mV. The 4-methoxyadamantane derivatives demonstrate a >8-fold improvement against the S31N mutant compared to legacy adamantanes.

References

  • Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evaluation, and Synthetic Approaches Source: RSC Medicinal Chemistry URL:[Link][1]

  • Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus Source: PLOS One URL:[Link][4]

  • Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

Application

Application Note: Derivatization of 4-Methoxyadamantane-1-carboxylic Acid for Advanced Bioassays

Introduction & Scientific Rationale Adamantane derivatives are foundational in medicinal chemistry, widely utilized in approved therapeutics ranging from antivirals (e.g., amantadine) to antidiabetics (e.g., vildagliptin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Adamantane derivatives are foundational in medicinal chemistry, widely utilized in approved therapeutics ranging from antivirals (e.g., amantadine) to antidiabetics (e.g., vildagliptin) [1]. The unique, bulky, and highly lipophilic three-dimensional backbone of the adamantane cage allows it to interact favorably with hydrophobic protein pockets and lipid membranes [2]. However, the extreme lipophilicity of the unsubstituted adamantane core (logP ~ 2.4) often leads to poor aqueous solubility and non-specific binding in sensitive in vitro bioassays.

To overcome this, 4-Methoxyadamantane-1-carboxylic acid (CAS 2034153-44-9) serves as a superior synthetic building block. The introduction of a methoxy group at the 4-position provides a crucial hydrogen-bond acceptor. This subtle modification lowers the overall lipophilicity and improves the pharmacokinetic (ADME) profile and aqueous solubility, without sacrificing the steric bulk required for target engagement.

The carboxylic acid at the bridgehead 1-position acts as a versatile chemical handle. By derivatizing this moiety, researchers can synthesize fluorescent probes for cellular imaging, biotinylated conjugates for pull-down assays, or highly specific Proteolysis Targeting Chimeras (PROTACs) [3].

Causality in Experimental Design: Overcoming Steric Hindrance

Because the carboxylic acid is located at the bridgehead carbon (C1) of the rigid adamantane cage, it is highly sterically hindered. Traditional carbodiimide coupling reagents (like EDC/NHS) often suffer from sluggish kinetics and poor yields when applied to adamantane-1-carboxylic acids. Therefore, this protocol utilizes HATU (a uronium-based coupling reagent) paired with DIPEA (a non-nucleophilic base). HATU rapidly forms a highly reactive O-At (7-azabenzotriazole) active ester, which is significantly more resistant to steric bulk during the subsequent nucleophilic attack by an amine.

Quantitative Data & Reagent Selection

To ensure optimal derivatization, selecting the correct coupling strategy is critical. Table 1 outlines the causality behind reagent selection, while Table 2 demonstrates the calculated physicochemical shifts post-derivatization.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Adamantane Carboxylic Acids

Coupling ReagentActivation TimeExpected YieldByproduct RemovalBest Use Case
EDC / NHS 2 - 4 hours40 - 60%Aqueous wash (Water soluble)Unhindered aliphatic acids; aqueous reactions.
DCC / HOBt 1 - 2 hours60 - 75%Filtration (DCU is insoluble)Large-scale synthesis where filtration is viable.
HATU / DIPEA 15 - 30 mins 85 - 95% Aqueous wash / ColumnSterically hindered bridgehead carboxylic acids.

Table 2: Physicochemical Property Shifts During Derivatization (Calculated)

Compound StageMolecular Weight ( g/mol )H-Bond DonorsH-Bond AcceptorsRelative Aqueous Solubility
Unsubstituted Adamantane-1-COOH180.2512Very Low
4-Methoxyadamantane-1-COOH210.2713Low-Moderate
Cy5-Amide Conjugate (Probe)~810.0005High (due to Cy5 charge)
Biotin-PEG4-Amide Conjugate~610.8029High (due to PEG linker)

Workflow Visualization

Below is the logical workflow for the derivatization process, highlighting the transition from the inactive acid to the active ester, and finally to the bioassay-ready conjugate.

Workflow A 4-Methoxyadamantane- 1-carboxylic acid B Activation (HATU / DIPEA) A->B C Active Ester Intermediate B->C D Amine Conjugation (Fluorophore / PEG) C->D E Derivatized Conjugate D->E F Bioassay (Imaging / Pull-down) E->F

Workflow for derivatizing 4-Methoxyadamantane-1-carboxylic acid for bioassays.

Experimental Protocols

The following protocols are designed as self-validating systems . The chemical workup steps inherently purify the product by leveraging the acid-base properties of the unreacted starting materials, minimizing the need for immediate preparative HPLC.

Protocol A: Synthesis of a Fluorescent Probe (Cy5 Conjugation)

Objective: Attach a Cy5-amine fluorophore to 4-Methoxyadamantane-1-carboxylic acid for cellular tracking and target engagement imaging.

Materials:

  • 4-Methoxyadamantane-1-carboxylic acid (1.0 eq, 0.1 mmol)

  • Cy5-Amine (1.1 eq, 0.11 mmol)

  • HATU (1.2 eq, 0.12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)

Step-by-Step Methodology:

  • Activation: In an oven-dried 10 mL round-bottom flask purged with nitrogen, dissolve 4-Methoxyadamantane-1-carboxylic acid and HATU in 2.0 mL of anhydrous DMF.

    • Causality: Anhydrous conditions are strictly required to prevent the hydrolysis of the highly reactive O-At ester intermediate back into the carboxylic acid.

  • Base Addition: Add DIPEA dropwise to the solution. Stir at room temperature for 20 minutes.

    • Self-Validation Check: Quench a 1 µL aliquot of the reaction mixture in 100 µL of methanol. Inject into LC-MS. The presence of the methyl ester mass confirms successful activation of the sterically hindered acid.

  • Conjugation: Add Cy5-Amine to the activated mixture. Wrap the flask in aluminum foil to protect the fluorophore from photobleaching. Stir at room temperature for 4 hours.

  • Reaction Monitoring: Monitor completion via TLC (Dichloromethane:Methanol 9:1). The primary amine spot should disappear, replaced by a higher Rf blue-colored spot (the conjugate).

  • Liquid-Liquid Extraction (Self-Purifying Workup):

    • Dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc).

    • Wash with 10 mL of 1M HCl . Causality: This protonates any unreacted Cy5-Amine and DIPEA, driving them into the aqueous layer.

    • Wash with 10 mL of Saturated NaHCO₃ . Causality: This deprotonates any unreacted 4-Methoxyadamantane-1-carboxylic acid, removing it into the aqueous layer.

    • Wash with 10 mL of Brine to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude fluorescent probe, ready for final purification via silica gel chromatography or prep-HPLC.

Protocol B: Synthesis of a Biotinylated Affinity Probe

Objective: Attach a Biotin-PEG4-Amine linker for use in streptavidin pull-down bioassays to identify unknown protein targets.

Step-by-Step Methodology:

  • Follow Steps 1 and 2 from Protocol A to activate the 4-Methoxyadamantane-1-carboxylic acid.

  • Linker Addition: Add Biotin-PEG4-Amine (1.05 eq) to the activated ester solution.

    • Causality: The PEG4 linker is critical. Attaching biotin directly to the adamantane core would create severe steric clashes, preventing the biotin moiety from reaching the deep binding pocket of the streptavidin tetramer during the pull-down assay.

  • Stir at room temperature for 6 hours.

  • Precipitation Workup: Because PEGylated compounds can be highly water-soluble and difficult to extract via EtOAc, precipitate the product by adding the DMF reaction mixture dropwise into 20 mL of ice-cold diethyl ether.

  • Centrifuge at 4,000 rpm for 10 minutes. Decant the supernatant (which contains unreacted HATU byproducts and DIPEA).

  • Resuspend the pellet in cold ether and repeat the centrifugation twice to yield the pure Biotin-PEG4-Adamantane conjugate.

References

  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry. URL:[Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Microorganisms. URL:[Link]

  • Proteolysis targeting chimeras and polypharmacological agents targeting bcl-2, and methods of use thereof. World Intellectual Property Organization (WIPO).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Methoxyadamantane-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center for adamantane derivative synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals looking to optimize the yield and purity of .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for adamantane derivative synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals looking to optimize the yield and purity of .

The adamantane pharmacophore is highly valued in drug design for its ability to improve lipophilicity and metabolic stability. However, functionalizing the adamantane cage—specifically differentiating the C1 (bridgehead) and C4 (secondary) positions—presents unique steric and electronic challenges. The precursor, 1[1], is typically synthesized via the2[2] in strong acids[3]. Converting this precursor to the 4-methoxy derivative requires careful circumvention of competing side reactions.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my direct O-methylation of 4-hydroxyadamantane-1-carboxylic acid yielding a complex mixture with low target yields? A: The carboxylate anion is significantly more nucleophilic than the sterically hindered secondary hydroxyl group at the C4 position. Attempting a direct mono-methylation using one equivalent of a methylating agent (e.g., MeI) and a weak base will preferentially esterify the carboxylic acid, forming methyl 4-hydroxyadamantane-1-carboxylate rather than the target ether. Causality & Solution: To achieve high yields, you must employ a "global methylation" strategy. By using an excess of methyl iodide and a strong, non-nucleophilic base (NaH), you quantitatively methylate both functional groups to form methyl 4-methoxyadamantane-1-carboxylate. This intermediate is then selectively saponified to recover the free acid.

Q2: During the ester hydrolysis step, why am I recovering unreacted methyl 4-methoxyadamantane-1-carboxylate? A: The adamantane cage imposes severe steric hindrance around the C1 bridgehead position. Esters at the 1-position of adamantane are notoriously resistant to standard mild hydrolysis conditions (e.g., room temperature NaOH). Causality & Solution: You must upgrade the electrophilicity of the carbonyl carbon. Using Lithium Hydroxide (LiOH) in a refluxing THF/Water mixture allows the lithium ion to strongly coordinate with the carbonyl oxygen. This Lewis acid-like activation drives the saponification forward despite the steric bulk of the adamantane core.

Q3: How do I control the stereochemistry (cis/trans) of the 4-methoxy group relative to the 1-carboxylic acid? A: The stereocenter at C4 is established during the synthesis of the 4-hydroxy precursor. The O-methylation mechanism (Williamson ether synthesis) does not break the C-O bond; therefore, it proceeds with strict retention of configuration. If a specific isomer is required for your SAR studies, you must resolve the cis/trans isomers of the 4-hydroxyadamantane-1-carboxylic acid precursor (e.g., via chromatography or fractional crystallization) before initiating the methylation sequence.

Section 2: Reaction Workflow & Pathway Visualization

SynthesisWorkflow Start 4-Hydroxyadamantane- 1-carboxylic acid Methylation Global Methylation (MeI, NaH, THF) Start->Methylation Step 1: Excess MeI Intermediate Methyl 4-methoxyadamantane- 1-carboxylate Methylation->Intermediate >95% Conversion Hydrolysis Selective Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Step 2: Base Product 4-Methoxyadamantane- 1-carboxylic acid Hydrolysis->Product Acidification (HCl) SideProduct Ester Hydrolysis Failure (Incomplete Cleavage) Hydrolysis->SideProduct Insufficient Time/Temp

Synthesis workflow for 4-methoxyadamantane-1-carboxylic acid via methylation and saponification.

Section 3: Quantitative Data & Yield Comparison

Table 1: Reagent Comparison for C4-Hydroxyl Methylation
Reagent SystemBase StrengthConversion to EtherMajor ByproductRecommendation
MeI (1.1 eq), K₂CO₃Weak< 20%Methyl 4-hydroxyadamantane-1-carboxylateNot Recommended
Me₂SO₄, NaOH (aq)Strong40-50%Unreacted starting material (Poor solubility)Sub-optimal
MeI (3.5 eq), NaH Very Strong > 95% None (Quantitative global methylation) Optimal
Table 2: Saponification Conditions for C1-Adamantyl Esters
Base SystemSolvent SystemTemperatureCleavage TimeYield of Free Acid
NaOH (2.0 eq)MeOH / H₂O25 °C> 72 h< 30% (Steric hindrance)
KOH (3.0 eq)EtOH / H₂O70 °C48 h65%
LiOH·H₂O (5.0 eq) THF / MeOH / H₂O 70 °C (Reflux) 16-24 h > 90%

Section 4: Optimized Experimental Protocols

These protocols are designed as self-validating systems. The strategic liquid-liquid extraction during the workup of Protocol B ensures that any unreacted ester is physically separated from the final product, guaranteeing high purity without the need for column chromatography.

Protocol A: Global Methylation to Methyl 4-methoxyadamantane-1-carboxylate
  • Preparation: Dissolve 1.0 equivalent of 4-hydroxyadamantane-1-carboxylic acid in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 3.0 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete formation of the dianion.

  • Alkylation: Dropwise add 3.5 equivalents of Methyl Iodide (MeI). Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Quenching & Workup: Carefully quench the excess NaH by adding saturated aqueous NH₄Cl dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude methyl 4-methoxyadamantane-1-carboxylate as a pale oil/solid. Proceed to Protocol B without further purification.

Protocol B: Selective Saponification to 4-Methoxyadamantane-1-carboxylic Acid
  • Preparation: Dissolve the crude methyl 4-methoxyadamantane-1-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration).

  • Hydrolysis: Add 5.0 equivalents of LiOH·H₂O. Attach a reflux condenser and heat the reaction mixture to 70 °C for 16-24 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until the higher-Rf ester spot completely disappears.

  • Purification Workup (Critical Step): Cool the mixture to room temperature and evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining basic aqueous layer with distilled water and wash it once with Diethyl Ether (20 mL). Discard the ether layer—this removes mineral oil carryover from the NaH and any trace unreacted ester.

  • Acidification: Cool the purified aqueous layer to 0 °C and slowly acidify to pH 2 using 2M HCl. The target 4-methoxyadamantane-1-carboxylic acid will precipitate out of the solution as a white crystalline solid.

  • Isolation: Filter the precipitate through a Büchner funnel, wash thoroughly with ice-cold water to remove lithium salts, and dry under high vacuum for 12 hours.

References

  • Sigma-Aldrich. "4-methoxyadamantane-1-carboxylic acid | 2034153-44-9". Sigma-Aldrich Catalog.

  • PubChem. "4-hydroxyadamantane-1-carboxylic Acid | C11H16O3 | CID 4552537". National Institutes of Health (NIH).1

  • Wikipedia Contributors. "Adamantane". Wikipedia, The Free Encyclopedia. 3

  • ResearchGate. "Koch-Haaf reactions of adamantanols". Scientific Publications. 2

Sources

Optimization

I. Solvent Selection Logic for Adamantane Functionalization

Adamantane Reaction Optimization: Technical Support & Troubleshooting Center Adamantane (C₁₀H₁₆) is a highly symmetrical, rigid, and virtually strain-free cycloalkane. Its unique diamondoid structure makes it a highly so...

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Author: BenchChem Technical Support Team. Date: March 2026

Adamantane Reaction Optimization: Technical Support & Troubleshooting Center

Adamantane (C₁₀H₁₆) is a highly symmetrical, rigid, and virtually strain-free cycloalkane. Its unique diamondoid structure makes it a highly sought-after scaffold in drug discovery and materials science[1]. However, its extreme lipophilicity and high C–H bond dissociation energies pose significant challenges during functionalization. As a Senior Application Scientist, I frequently see researchers struggle with phase mismatches, poor regioselectivity, and over-oxidation.

This guide provides a mechanistic approach to troubleshooting adamantane reactions, proving that solvent selection is not merely a medium choice, but an active thermodynamic and kinetic lever in your experimental design.

The rigid adamantane cage lacks any dipole moment, rendering it practically insoluble in water but highly soluble in non-polar hydrocarbons[1]. When attempting C–H functionalization (which often requires highly polar oxidants or catalysts), the solvent must bridge this polarity gap without participating in the reaction.

SolventSelection Start Adamantane Core (Highly Lipophilic) Reaction Target Functionalization? Start->Reaction Oxidation Deep C-H Oxidation (e.g., H2O2 / Cu cat.) Reaction->Oxidation Aqueous Oxidants Aerobic Aerobic Oxidation (e.g., O2 / V cat.) Reaction->Aerobic O2 Gas HAT Photochemical HAT (Radical Abstraction) Reaction->HAT Radical Trapping Unfunct Extraction / Solvation Reaction->Unfunct Purification MeCN Acetonitrile (MeCN) Inert to strong oxidants; bridges polar/non-polar Oxidation->MeCN Butyronitrile Butyronitrile Supports polyoxometalate catalysts Aerobic->Butyronitrile TFE Trifluoroethanol (TFE) Accelerates HAT via H-bond donation HAT->TFE Hexane Hexane / Hydrocarbons Maximal solubility for unfunctionalized cage Unfunct->Hexane

Decision matrix for solvent selection in targeted adamantane functionalization workflows.

II. Quantitative Solvent Compatibility Data

To optimize your reaction conditions, you must match the solvent's polarity and hydrogen-bonding capabilities with the specific intermediate states of your reaction.

SolventPolarityAdamantane Solubility ProfileMechanistic Role / Application
Water Highly PolarInsoluble (7.7 x 10⁻⁴ g/L for polar derivs)Induces phase separation; requires co-solvents for aqueous oxidants.
Hexane Non-PolarHighly Soluble[1]Ideal for extraction; poor for stabilizing polar transition states.
Acetonitrile Polar AproticModerateResists oxidative degradation; bridges lipophilic substrate and aqueous H₂O₂.
Butyronitrile Polar AproticModerateOptimal for vanadium-catalyzed aerobic oxidations; allows higher reaction temps[2].
Trifluoroethanol (TFE) Polar ProticModerateEnhances electrophilicity of abstracting radicals in HAT via H-bonding[3].

III. Troubleshooting & FAQs

Q1: My adamantane starting material crashes out of solution when I add my aqueous oxidant (e.g., H₂O₂). How do I resolve this phase mismatch? Causality: Adamantane's rigid, non-polar cage cannot engage in dipole-dipole or hydrogen-bonding interactions, making the energetic penalty of disrupting water's hydrogen-bond network too high. Solution: Do not use pure water or highly protic media for the bulk solvent. Instead, utilize Acetonitrile (MeCN) as a bridging solvent. Acetonitrile is inert to strong oxidants (its electron-deficient nitrile carbon resists electrophilic attack by hydroxyl radicals) and provides sufficient solubility for both the lipophilic adamantane and aqueous H₂O₂ when heated to 50–80 °C[4].

Q2: I am performing a C–H oxidation, but I am getting a complex mixture of 1-adamantanol, 2-adamantanol, and adamantanone. How does the solvent impact regioselectivity? Causality: The primary products of adamantane oxidation are 1-adamantanol (3° C–H bond) and 2-adamantanol/adamantanone (2° C–H bond)[5]. Highly reactive, unshielded radical intermediates abstract hydrogen indiscriminately. Solution: Solvents that coordinate with the catalyst can modulate the steric bulk and electronic properties of the active oxidizing species. For example, switching to Butyronitrile when using vanadium-substituted polyoxometalates (e.g., H₅PV₂Mo₁₀O₄₀) stabilizes the monomeric vanadium species, enhancing selectivity for the weaker 3° C–H bond to yield 1-adamantanol predominantly[2].

Q3: In my photochemical Hydrogen Atom Transfer (HAT) reaction, the reaction rate is extremely slow. Can the solvent accelerate HAT? Causality: Yes. In radical C–H functionalization, the transition state energy is heavily dependent on the electrophilicity of the abstracting radical (e.g., cumyloxyl radical). Solution: Switch your solvent to Trifluoroethanol (TFE) . The strong hydrogen-bond donating ability of TFE withdraws electron density from the oxygen of the abstracting radical. This increases the radical's electrophilicity, drastically lowering the activation energy required to abstract the electron-rich C–H bond of adamantane, thereby accelerating the reaction rate[3].

Q4: My oxidation reaction is producing a significant amount of over-oxidized byproducts (diols, triols). How do I stop the reaction at the mono-ol stage? Causality: The initially formed 1-adamantanol is significantly more polar and soluble in solvents like MeCN than the unfunctionalized starting material. This increases its effective concentration in the solvent phase, making it a prime target for successive oxidations into tri-, tetra-, and penta-ols[5][4]. Solution: Optimize the oxidant addition kinetics. Instead of a bolus addition, use a syringe pump to add the oxidant dropwise over 60 minutes. This maintains a low steady-state concentration of radicals, allowing you to quench the reaction before over-oxidation occurs[4].

IV. Validated Experimental Protocols

Protocol A: Determining Adamantane Derivative Solubility (Isothermal Saturation Method)

Use this self-validating protocol to establish baseline solubility before scaling up functionalization reactions[6].

  • Preparation: Add an excess amount of the synthesized adamantane derivative to a 20 mL glass vial containing 10 mL of the target solvent (e.g., MeCN or TFE).

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker bath set to the target reaction temperature (e.g., 25 °C or 50 °C). Agitate vigorously for 24–48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Rapidly draw the suspension into a syringe and pass it through a 0.45 µm PTFE syringe filter into a clean, pre-weighed flask to remove all undissolved solids.

  • Quantification: Dilute an exact aliquot of the filtrate and analyze the concentration via HPLC or UV-Vis spectrophotometry against a previously established standard calibration curve.

Protocol B: Deep Catalytic Oxidation of Adamantane to Poly-ols

A standardized method for achieving high-conversion oxidation using a bridging solvent[5][4].

  • Dissolution: Dissolve 1.0 mmol of unfunctionalized adamantane in 10 mL of Acetonitrile (MeCN) in a round-bottom flask.

  • Catalyst Addition: Add the selected catalyst (e.g., Cu₂Cl₄·2DMG complex) to the solution. Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Thermal Activation: Heat the reaction mixture to 50 °C under vigorous magnetic stirring.

  • Controlled Oxidation: Using a syringe pump, slowly add a 50% aqueous solution of H₂O₂ (1.0 mL) drop-wise over a strict 60-minute period. Critical Step: Fast addition will lead to thermal runaway and non-selective radical generation.

  • Workup: Cool the mixture to room temperature, extract the oxygenated products with diethyl ether, and analyze the tri-, tetra-, and penta-ol distribution via GC-MS.

V. References

  • Adamantane - Wikipedia - [Link]

  • One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols - MDPI - [Link]

  • Resurgence and advancement of photochemical hydrogen atom transfer processes in selective alkane functionalizations - RSC Publishing - [Link]

  • Oxidation of adamantane with 1 atm molecular oxygen by vanadium-substituted polyoxometalates - ResearchGate - [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Methoxyadamantane-1-carboxylic Acid Reactivity

Welcome to the Advanced Troubleshooting Guide for 4-Methoxyadamantane-1-carboxylic acid . As a bridgehead carboxylic acid mounted on a rigid, tricyclic aliphatic cage, this molecule presents severe steric challenges duri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 4-Methoxyadamantane-1-carboxylic acid . As a bridgehead carboxylic acid mounted on a rigid, tricyclic aliphatic cage, this molecule presents severe steric challenges during amidation and esterification workflows. This guide is designed for researchers and drug development professionals to diagnose reactivity failures, understand the underlying mechanistic causality, and implement self-validating synthetic protocols.

Part 1: Diagnostic FAQs

Q1: Why does 4-Methoxyadamantane-1-carboxylic acid consistently fail to couple using standard carbodiimide chemistry (e.g., EDC/NHS or DCC)? Causality: The adamantane core is an extremely bulky, rigid framework. Because the carboxylic acid is located at the bridgehead (C1) position, the carbonyl carbon is sterically shielded by three locked cyclohexane rings. When activated by EDC or DCC, the resulting O-acylisourea intermediate is formed successfully. However, the subsequent intermolecular attack by the amine nucleophile is severely retarded by the steric bulk. This extended half-life of the O-acylisourea allows it to undergo an irreversible, intramolecular rearrangement into a thermodynamically dead-end N-acylurea. The 4-methoxy substitution further increases the molecular volume and alters the solubility profile, exacerbating the steric clash in the transition state.

Q2: Which coupling reagents are mechanistically suited to overcome this extreme steric hindrance? Causality: To force the coupling of a bridgehead acid, the activation strategy must either utilize a minimal-volume leaving group or rely on neighboring group participation to artificially accelerate the nucleophilic attack.

  • Uronium Salts (HATU/COMU): 1[1] is highly recommended. It forms an OAt-active ester where the pyridine nitrogen of the HOAt leaving group acts as an intramolecular base. This stabilizes the incoming amine via a1[1], drastically lowering the activation energy required to penetrate the steric shield. 2[2] operates on a similar principle using an Oxyma leaving group and serves as a 3[3] while maintaining comparable efficiency.

  • Acid Chlorides: For exceptionally 4[4] where even HATU fails, converting the acid to an acyl chloride provides the smallest possible leaving group (Cl⁻), minimizing steric repulsion during the tetrahedral intermediate formation.

Q3: How do I prevent the cleavage of the 4-methoxy ether group during aggressive activation? Causality: The aliphatic ether at the C4 position is stable under standard basic coupling conditions but can be cleaved under harsh, hot acidic conditions (e.g., refluxing neat thionyl chloride). If the acid chloride route is necessary, you must use oxalyl chloride with catalytic DMF at 0 °C to room temperature . The in situ generation of the Vilsmeier-Haack reagent provides a highly reactive but thermally mild chlorinating species, preserving the integrity of the methoxy group.

Part 2: Quantitative Data Summaries

Table 1: Comparison of Activation Strategies for 4-Methoxyadamantane-1-carboxylic Acid

Activation StrategyReagent / CatalystIntermediate FormedSteric Profile of IntermediateRelative Coupling EfficiencyTypical Byproducts
Carbodiimide EDC + HOBtOBt-active esterHighLow (< 20%)N-acylurea (inactive)
Uronium Salt HATU + DIPEAOAt-active esterHigh (H-bond stabilized)High (80-95%)Tetramethylurea
Uronium Salt COMU + DIPEAOxyma-active esterModerateHigh (80-95%)Morpholine derivatives
Acid Halide Oxalyl Chloride + DMFAcyl chlorideVery LowVery High (> 95%)CO, CO₂, HCl

Part 3: Troubleshooting Workflow Visualization

G Start 4-Methoxyadamantane-1-carboxylic acid Amidation Workflow Step1 Attempt Standard Coupling (EDC/NHS or DCC) Start->Step1 Check1 Yield > 80%? Step1->Check1 Success Proceed to Purification Check1->Success Yes Fail1 Low Yield / N-acylurea Formation Detected Check1->Fail1 No Step2 Switch to Uronium Salts (HATU or COMU + DIPEA) Fail1->Step2 Check2 Yield > 80%? Step2->Check2 Check2->Success Yes Fail2 Extreme Steric Hindrance Prevents Attack Check2->Fail2 No Step3 Form Acid Chloride (Oxalyl Chloride + cat. DMF) Fail2->Step3 Step3->Success React with Amine

Caption: Troubleshooting workflow for sterically hindered adamantyl carboxylic acid coupling.

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Efficiency Amidation via HATU/COMU Activation

Use this protocol for primary amines and unhindered secondary amines.

Step 1: Pre-Activation

  • Dissolve 4-Methoxyadamantane-1-carboxylic acid (1.0 eq) and HATU or COMU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature. Stir for 5 minutes.

  • Causality: Pre-activation is mandatory. The base deprotonates the adamantyl acid, which then attacks the uronium salt to form the active ester. DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile.

  • Validation Checkpoint: Quench a 5 µL aliquot of the reaction mixture into 100 µL of dry methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms successful OAt/Oxyma ester formation. If only the unreacted acid mass is visible, verify the anhydrous nature of your DMF or increase DIPEA equivalents.

Step 2: Nucleophilic Coupling

  • Add the target amine (1.2 eq) to the pre-activated mixture.

  • Stir at room temperature for 2 to 12 hours, depending on the amine's steric profile.

  • Causality: The amine attacks the active ester, driven by the neighboring group stabilization of the transition state.

  • Validation Checkpoint: Monitor the disappearance of the active ester mass via LC-MS. If the active ester remains stable and unconsumed after 12 hours, the amine is too sterically hindered for this pathway. Abort and proceed to Protocol B .

Protocol B: Brute-Force Amidation via Acid Chloride Generation

Use this protocol for highly hindered secondary amines or anilines where Protocol A fails.

Step 1: Mild Chlorination

  • Dissolve 4-Methoxyadamantane-1-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert atmosphere (N₂/Ar).

  • Cool the solution to 0 °C.

  • Add oxalyl chloride (2.0 eq) dropwise, followed immediately by 1-2 drops of anhydrous DMF (catalytic).

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases (approx. 2 hours).

  • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true chlorinating agent. This avoids the high temperatures required by thionyl chloride, protecting the 4-methoxy group from cleavage.

  • Validation Checkpoint: Visual confirmation of CO and CO₂ gas bubbling indicates active chlorination. To analytically validate, quench a 5 µL aliquot in dry methanol and check for quantitative conversion to the methyl ester via LC-MS.

Step 2: Solvent Swapping and Coupling

  • Concentrate the reaction mixture to absolute dryness under reduced pressure to remove all unreacted oxalyl chloride and HCl gas.

  • Redissolve the resulting crude acid chloride in anhydrous DCM. Cool to 0 °C.

  • Add the target amine (1.2 eq) followed by Triethylamine (TEA) (2.5 eq).

  • Causality: Removing excess oxalyl chloride is critical to prevent the target amine from being consumed in the formation of oxamides. TEA acts as an acid scavenger to neutralize the HCl generated during the coupling, preventing the amine from precipitating as an unreactive hydrochloride salt.

  • Validation Checkpoint: The immediate formation of a white precipitate (TEA·HCl) upon amine/base addition visually confirms that the coupling reaction is actively proceeding.

References

  • HATU - Wikipedia. Source: wikipedia.org. URL: [Link]

  • The Synthesis of Sterically Hindered Amides. Source: chimia.ch. URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Methoxyadamantane-1-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxyadamantane-1-carboxylic acid. Adamantane derivatives are crucial scaffolds in...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxyadamantane-1-carboxylic acid. Adamantane derivatives are crucial scaffolds in medicinal chemistry due to their unique lipophilic and rigid structure.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the scale-up of this specific synthesis, ensuring both efficiency and safety in your laboratory operations.

I. Synthesis Overview & Core Principles

The synthesis of 4-Methoxyadamantane-1-carboxylic acid typically proceeds through a two-step process:

  • Carboxylation of Adamantane: The adamantane cage is first functionalized with a carboxylic acid group at a bridgehead position. This is commonly achieved through a Koch-Haaf reaction, which utilizes a strong acid medium to generate an adamantyl cation that then reacts with a carbon monoxide source like formic acid.[4][5][6]

  • Hydroxylation and Methylation: Subsequent steps involve the introduction of a hydroxyl group at the 4-position, followed by methylation to form the target methoxy ether. The hydroxylation can be a challenging step, often requiring specific oxidizing conditions.[7] The final methylation is typically a Williamson ether synthesis.[1][8][9]

The rigid, cage-like structure of adamantane presents unique challenges in achieving high yields and purity, particularly during scale-up.[10][11] Understanding the mechanisms and potential side reactions is paramount for successful synthesis.

II. Visualizing the Synthetic Pathway

To provide a clear overview of the process, the following workflow diagram illustrates the key transformations.

Synthesis_Workflow Adamantane Adamantane Adamantane_Carboxylic_Acid 1-Adamantanecarboxylic Acid Adamantane->Adamantane_Carboxylic_Acid Koch-Haaf Reaction (HCOOH, H2SO4) Hydroxy_Adamantane_Carboxylic_Acid 4-Hydroxyadamantane- 1-carboxylic Acid Adamantane_Carboxylic_Acid->Hydroxy_Adamantane_Carboxylic_Acid Oxidation (e.g., MnO2/H2SO4) Methoxy_Adamantane_Carboxylic_Acid 4-Methoxyadamantane- 1-carboxylic Acid Hydroxy_Adamantane_Carboxylic_Acid->Methoxy_Adamantane_Carboxylic_Acid Williamson Ether Synthesis (e.g., NaH, CH3I)

Caption: Synthetic workflow for 4-Methoxyadamantane-1-carboxylic acid.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on established chemical principles.

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield in Carboxylation Step Incomplete reaction due to poor solubility of adamantane in the reaction medium.[4] Formation of by-products such as 1,3-adamantanedicarboxylic acid.[4]1. Solvent Optimization: Consider the use of a co-solvent like carbon tetrachloride or hexane to improve the solubility of adamantane in the strong acid. 2. Reaction Time & Temperature: Ensure the reaction is allowed to proceed to completion. For the Koch-Haaf reaction, extended reaction times at room temperature (up to 24 hours) can significantly improve the yield of the mono-carboxylated product.[4] 3. Reagent Addition: Slow, controlled addition of formic acid is crucial to prevent localized overheating and the formation of di-carboxylated by-products.
Incomplete Hydroxylation Insufficient oxidizing agent or harsh reaction conditions leading to degradation.1. Choice of Oxidant: The MnO2–H2SO4 system is reported to be effective for the synthesis of hydroxy derivatives from adamantanecarboxylic acids.[7] 2. Temperature Control: Maintain strict temperature control during the oxidation step to minimize side reactions and decomposition of the desired product.
Low Yield in Methylation (Williamson Ether Synthesis) Steric hindrance from the bulky adamantane cage can impede the SN2 reaction.[1] Competing elimination reactions.[1] Incomplete deprotonation of the hydroxyl group.1. Strong Base and Anhydrous Conditions: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) to ensure complete formation of the alkoxide.[1][8] 2. Choice of Methylating Agent: Methyl iodide (CH3I) is a highly reactive and commonly used methylating agent in this context.[1] 3. Temperature Management: The deprotonation is often carried out at 0 °C and then warmed to room temperature. The subsequent alkylation may require gentle heating to proceed at a reasonable rate.[1]
Difficulty in Product Purification Presence of unreacted starting materials and by-products with similar polarities. Poor crystallinity of the final product.1. Column Chromatography: Utilize silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.[12] 2. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can significantly improve purity. Experiment with different solvents to find one that provides good solubility at elevated temperatures and poor solubility at room temperature. 3. Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH solution) to form the soluble carboxylate salt. The aqueous layer can then be acidified to precipitate the purified carboxylic acid.
Product Characterization Issues Ambiguous NMR or Mass Spectrometry data.1. Comprehensive Analysis: Employ a suite of analytical techniques for unambiguous characterization, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[13] 2. Purity Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC) to determine the purity of the final product.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with adamantane derivatives and the reagents used in this synthesis?

A1: Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Strong Acids (e.g., Sulfuric Acid): Highly corrosive. Handle with extreme care and have appropriate spill kits readily available.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Methyl Iodide (CH3I): A toxic and volatile alkylating agent. Handle with care in a fume hood.

  • Adamantane and its derivatives: While generally considered to have low toxicity, they are combustible solids.[15][16] Avoid creating dust, as fine particles can form explosive mixtures with air.[15]

Q2: How can I monitor the progress of the reactions?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most of these reactions.[1][13] Use a suitable solvent system to achieve good separation between the starting material, intermediates, and the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots if they are not UV-active.

Q3: Are there alternative methods for the carboxylation of adamantane?

A3: Yes, while the Koch-Haaf reaction is common, other methods exist. For instance, photocatalytic methods and transition metal-catalyzed carbonylations have been explored for the C-H functionalization of adamantane, though these may present different challenges in terms of selectivity and scale-up.[17]

Q4: Can I use a different methylating agent for the Williamson ether synthesis?

A4: While methyl iodide is common, other methylating agents like dimethyl sulfate can also be used. However, their reactivity and the reaction conditions may need to be adjusted accordingly. Always consider the safety profile of any alternative reagent.

Q5: What is the expected solubility of 4-Methoxyadamantane-1-carboxylic acid?

A5: Due to the lipophilic adamantane cage, the solubility in aqueous solutions is expected to be low.[3][18] The carboxylic acid moiety will allow for increased solubility in basic aqueous solutions due to the formation of the carboxylate salt.[18] For many applications, dissolving the compound in an organic solvent like DMSO or ethanol is a common practice.[18]

V. Experimental Protocols

Representative Protocol for Williamson Ether Synthesis of 2-Methoxyadamantane from 2-Adamantanol

This protocol for a related adamantane derivative provides a solid foundation for the methylation of 4-hydroxyadamantane-1-carboxylic acid.[1]

  • Deprotonation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath. Dissolve 4-hydroxyadamantane-1-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 equivalents) dropwise. After the addition, allow the reaction to warm to room temperature and then heat to a gentle reflux (around 60 °C) for 4-6 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

VI. Conclusion

The synthesis of 4-Methoxyadamantane-1-carboxylic acid on a larger scale requires careful attention to reaction conditions, purification techniques, and safety protocols. By understanding the underlying chemical principles and anticipating potential challenges, researchers can optimize this synthesis for efficiency and success. This guide serves as a starting point for troubleshooting and procedural refinement.

References

  • Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of 2-Adamantyl Ethers.
  • Apollo Scientific. Adamantane-1,3-diamine dihydrochloride Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Adamantane.
  • Benchchem. Personal protective equipment for handling Adamantane, 1-thiocyanatomethyl-.
  • ACS Publications. Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development.
  • NETZSCH Analyzing & Testing. MSDS E Adamantane 5.0.
  • Carl ROTH. Safety Data Sheet: Adamantane.
  • ResearchGate. Synthesis of New 1-Adamantanecarboxylic Acid Derivatives.
  • Benchchem. A Comparative Guide to the Synthesis of Adamantane Derivatives.
  • ACS Publications. Practical and Scalable Synthesis of 1,3-Adamantanediol.
  • PMC. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.
  • Russian Journal of General Chemistry. Synthesis and thermal transformations of allyl aryl ethers of adamantane series.
  • ResearchGate. Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
  • Benchchem. Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • ResearchGate. One-pot multistep carboxylation–oxidation of cage compounds.
  • PMC. Direct radical functionalization methods to access substituted adamantanes and diamondoids.
  • Russian Journal of General Chemistry. One-Pot Synthesis of Polycarboxylic Acids of Adamantane Type.
  • Arkivoc. Four-directional synthesis of adamantane derivatives.
  • PrepChem.com. Synthesis of 3-Hydroxyadamantane-1-carboxylic acid.
  • Tokyo Chemical Industry Co., Ltd. Williamson ether synthesis.
  • Chem-Station Int. Ed. Williamson Ether Synthesis.
  • Google Patents. Method of producing 1-adamantane carboxylic acid.
  • ACS Publications. Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters.
  • NIH. 4-hydroxyadamantane-1-carboxylic Acid. PubChem.
  • Modern Analytical Technique for Characterization Organic Compounds.
  • Guidechem. How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid? - FAQ.
  • Rsc.org. Electronic Supplementary Material (ESI) for Green Chemistry.
  • Cheméo. Adamantane-1-carboxylic acid.
  • Sigma-Aldrich. 4-Hydroxyadamantane-1-carboxylic acid.
  • Google Patents. Process for producing hydroxy adamantane carboxylic acid compounds.
  • DTIC. SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID.
  • MDPI. Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes.
  • IJPSR. A simple method for synthesis of amantadine hydrochloride.
  • Radboud Repository. Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group.
  • OA Monitor Ireland. Characterization Techniques for Chemical and Structural Analyses.
  • PMC. General Method to Increase Carboxylic Acid Content on Nanodiamonds.
  • PMC. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • PUBDB. Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes.
  • Arkivoc. Four-directional synthesis of adamantane derivatives.

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Troubleshooting

Technical Support Center: Strategic Control of Byproduct Formation in Adamantane Functionalization

Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to byproduct...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to byproduct formation during the chemical modification of adamantane and its derivatives. The unique, rigid cage structure of adamantane presents distinct reactivity challenges, and controlling selectivity is paramount for achieving high yields of the desired product.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in adamantane functionalization so challenging?

A1: The adamantane core has two types of C-H bonds: tertiary (at the four bridgehead positions) and secondary (at the six methylene bridges). The tertiary C-H bonds are generally more reactive towards radical and carbocation-mediated reactions due to the formation of more stable intermediates.[1][3] However, the bond dissociation energy (BDE) of the tertiary C-H bonds (99 kcal/mol) is unusually high, even higher than the secondary C-H bonds (96 kcal/mol).[4][5] This unique electronic property, combined with the steric hindrance around the cage structure, makes it difficult to achieve high selectivity.[1][5] Many reaction conditions can lead to mixtures of 1-substituted and 2-substituted adamantanes, as well as di- or poly-substituted products.[6]

Q2: What is "over-functionalization" and why is it a common problem?

A2: Over-functionalization refers to the introduction of more functional groups onto the adamantane scaffold than desired. A classic example is the formation of di- or polybrominated adamantanes when monobromination is the goal.[1][2] This occurs because the introduction of the first functional group can sometimes activate the adamantane core for further reaction, or the reaction conditions are harsh enough to force multiple substitutions.[1] For instance, using an excess of a halogenating agent or a strong Lewis acid catalyst can promote further reactions at the remaining bridgehead positions.[1][3]

Q3: Can the adamantane cage itself react or rearrange during functionalization?

A3: While the adamantane framework is highly stable, under certain harsh acidic conditions, ring-contraction or fragmentation can occur, leading to byproducts with a noradamantane scaffold.[2][7] These side reactions are less common but can be a significant issue when using superacids or high temperatures.[7]

Q4: Are there general strategies to improve the selectivity of my adamantane functionalization?

A4: Yes, several general principles can be applied:

  • Stoichiometric Control: Carefully controlling the ratio of reagents, particularly the functionalizing agent, is crucial to prevent over-functionalization. Using the adamantane derivative as the limiting reagent can be an effective strategy.[1]

  • Catalyst Selection: The choice of catalyst is paramount. For example, in C-H alkylation, specific photoredox and hydrogen atom transfer (HAT) dual catalyst systems can offer exceptional selectivity for the tertiary C-H bonds.[4][8][9] In bromination, avoiding Lewis acids can help prevent polysubstitution.[1]

  • Reaction Conditions: Optimizing temperature, reaction time, and solvent can significantly impact selectivity. Milder conditions often favor the desired monofunctionalized product.[2]

  • Use of Directing Groups: Installing a directing group on the adamantane scaffold can guide a catalyst to a specific C-H bond, overriding the inherent reactivity patterns of the cage.[1]

Troubleshooting Guides: A Problem-and-Solution Approach

This section addresses specific experimental issues with probable causes and actionable solutions.

Guide 1: Poor Regioselectivity in C-H Functionalization (Mixture of 1- and 2-substituted products)
Observed Problem Potential Causes Recommended Solutions
Significant formation of 2-substituted adamantane byproduct. The H-atom abstractor or catalyst used is not selective for the tertiary C-H bond. Some radical reactions show poor regioselectivity.[6]Employ a highly selective catalyst system. For alkylations, a dual system of a photoredox catalyst (e.g., an iridium-based complex) and a quinuclidine-based HAT catalyst has shown excellent preference for the 3° C-H bonds.[4][9]
Reaction conditions are too harsh, leading to less selective pathways.Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using GC-MS or TLC to stop at the optimal point.
Steric hindrance from existing substituents on the adamantane core may favor reaction at the less hindered secondary position.If possible, consider using smaller, less sterically demanding reagents or catalysts.[1]
Guide 2: Over-functionalization - Formation of Di- and Poly-substituted Byproducts
Observed Problem Potential Causes Recommended Solutions
Formation of 1,3-dibromoadamantane when targeting 1-bromoadamantane. Use of excess bromine or the presence of a Lewis acid catalyst which promotes further bromination.[1][3]Use adamantane as the limiting reagent and carefully control the stoichiometry of bromine. Avoid Lewis acid catalysts; boiling adamantane with bromine typically yields the monobrominated product.[1][3]
Formation of dicarboxylic acids during carboxylation. The reaction conditions are forcing the carboxylation of multiple bridgehead positions. This can occur with strong acid catalysts and high temperatures.[10]Optimize the concentration of sulfuric acid (93-96% has been shown to minimize byproducts) and control the reaction temperature.[10]
Multiple alkyl groups added during photocatalytic C-H alkylation. High catalyst loading, prolonged irradiation time, or excess alkene can lead to multiple additions.Reduce the catalyst loading and the amount of the alkene coupling partner. Monitor the reaction closely and stop it once the desired conversion to the mono-alkylated product is achieved.[11]
Guide 3: Formation of Oxidized or Rearranged Byproducts
Observed Problem Potential Causes Recommended Solutions
Formation of adamantanone or adamantanol byproducts. The presence of an oxidant (e.g., air, peroxides) and a catalyst that can promote oxidation. Some radical reactions are prone to oxidation by atmospheric oxygen.[6][12]Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Check for and remove any potential sources of adventitious oxygen.[1]
In some carboxylation reactions using N-hydroxyphthalimide (NHPI), oxygen can intercept the adamantyl radical, leading to oxygenated byproducts.[6]Carefully control the reaction atmosphere and consider alternative catalytic systems if oxygenated byproducts are a major issue.
Formation of noradamantane-based byproducts. Use of very strong acids (e.g., triflic acid) can promote rearrangement of the adamantane cage.[7]If possible, use a milder acid catalyst. If a strong acid is required, carefully control the temperature and reaction time to minimize rearrangement.

Visualizing the Troubleshooting Process

A logical approach to troubleshooting can streamline the optimization of your reaction. The following diagram outlines a decision-making workflow for addressing common byproduct issues in adamantane functionalization.

TroubleshootingWorkflow start Byproduct Formation Observed identify_byproduct Identify Byproduct Structure (GC-MS, NMR) start->identify_byproduct over_functionalization Over-functionalization? (e.g., di- or poly-substitution) identify_byproduct->over_functionalization regioselectivity_issue Regioselectivity Issue? (e.g., 1- vs 2-substitution) identify_byproduct->regioselectivity_issue other_byproducts Other Byproducts? (Oxidation, Rearrangement) identify_byproduct->other_byproducts solution_stoichiometry Adjust Stoichiometry: - Use adamantane as limiting reagent - Reduce functionalizing agent over_functionalization->solution_stoichiometry Yes solution_catalyst_over Modify Catalyst System: - Avoid strong Lewis acids - Reduce catalyst loading over_functionalization->solution_catalyst_over Yes solution_catalyst_regio Change Catalyst System: - Employ selective HAT catalyst - Use directing groups if applicable regioselectivity_issue->solution_catalyst_regio Yes solution_conditions_regio Modify Reaction Conditions: - Lower temperature - Reduce reaction time regioselectivity_issue->solution_conditions_regio Yes solution_inert Ensure Inert Atmosphere: - Degas solvents - Use N2 or Ar other_byproducts->solution_inert Oxidation solution_milder_reagents Use Milder Reagents: - Avoid superacids - Lower temperature other_byproducts->solution_milder_reagents Rearrangement end Desired Product Optimized solution_stoichiometry->end solution_catalyst_over->end solution_catalyst_regio->end solution_conditions_regio->end solution_inert->end solution_milder_reagents->end

Caption: Troubleshooting workflow for adamantane functionalization.

Experimental Protocols

Protocol 1: Selective Monobromination of Adamantane

This protocol is designed to minimize the formation of polybrominated byproducts.

Materials:

  • Adamantane

  • Bromine

  • Anhydrous solvent (e.g., carbon tetrachloride - use with appropriate safety precautions)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve adamantane in the anhydrous solvent.

  • Heat the solution to reflux.

  • Slowly add a stoichiometric amount (1.0 equivalent) of bromine to the refluxing solution.

  • Continue refluxing and monitor the reaction progress by GC or TLC. The disappearance of the bromine color is an indicator of consumption.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or sublimation to yield 1-bromoadamantane.[2][3]

Protocol 2: Photocatalytic C-H Alkylation with High Regioselectivity

This protocol utilizes a dual catalyst system for the selective functionalization of the tertiary C-H bonds.[11]

Materials:

  • Adamantane derivative (1.0 equiv)

  • Alkene (1.5 equiv)

  • Photocatalyst (e.g., an iridium-based complex, 1-2 mol%)

  • HAT catalyst (e.g., a quinuclidine derivative, 5-10 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vial, combine the adamantane derivative, alkene, photocatalyst, and HAT catalyst.

  • Add the anhydrous, degassed solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vial and place it in a photoreactor equipped with the appropriate LED lamps (e.g., 456 nm).

  • Irradiate the reaction mixture with stirring at room temperature for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated adamantane.[1][11]

The following diagram illustrates the key steps in the photocatalytic C-H alkylation workflow.

PhotocatalysisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: Adamantane, Alkene, Photocatalyst, HAT Catalyst solvent Add Degassed Solvent reactants->solvent inert Seal under Inert Gas solvent->inert irradiate Irradiate with Blue LEDs (Stirring, 8-24h) inert->irradiate concentrate Concentrate irradiate->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for photocatalytic C-H alkylation.

References

  • Technical Support Center: Overcoming Steric Hindrance in Adamantane Reactions - Benchchem.
  • Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer | ACS Catalysis - ACS Public
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Synthetic Routes for Functionalized Adamantane Derivatives: Applic
  • Technical Support Center: Synthesis of Adamantane Deriv
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC.
  • Functionalization of adamantane and other bridged cycloalkanes.
  • Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution | The Journal of Organic Chemistry - ACS Public
  • Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5.
  • (PDF)
  • (PDF) Oxidative functionalization of adamantanes (review)
  • Adamantane - Wikipedia.
  • RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google P

Sources

Optimization

Overcoming solubility issues with adamantane compounds in aqueous media

Advanced Formulation Tech Support: Overcoming Adamantane Solubility Issues in Aqueous Media Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Formulation Tech Support: Overcoming Adamantane Solubility Issues in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of formulating adamantane-based compounds. Adamantane's unique diamondoid structure offers exceptional metabolic stability and membrane permeability, making it a privileged motif in drug development. However, this same structure presents significant hurdles for aqueous in vitro and in vivo assays.

This guide abandons generic advice in favor of field-proven, self-validating methodologies. By understanding the thermodynamic causality behind these techniques, you can systematically eliminate solubility bottlenecks.

Section 1: The Core Problem (FAQ)

Q: Why is my adamantane derivative completely insoluble in physiological buffers? A: The adamantane core is a rigid, bulky, and highly lipophilic hydrocarbon cage. This nonpolar nature leads to thermodynamically unfavorable interactions with polar solvent molecules like water, resulting in extremely low aqueous solubility[1]. Furthermore, the highly symmetrical nature of the adamantane cage often results in a strong, stable crystal lattice, imposing a high energy barrier to dissolution.

Q: Can structural modifications resolve this without complex formulations? A: Yes, if you are in the early stages of drug design. Introducing polar functional groups (e.g., amines, hydroxyls, or carboxylic acids) to the adamantane scaffold significantly increases polarity[1]. However, if you are working with a pre-synthesized, highly lipophilic derivative, you must rely on formulation strategies such as pH adjustment, co-solvency, or host-guest complexation[2].

Section 2: Diagnostic Troubleshooting Workflow

Before selecting a solubilization strategy, it is critical to analyze the physicochemical properties of your specific derivative and the constraints of your biological assay. Follow the decision matrix below to identify the optimal path.

G Start Adamantane Compound Insoluble in Aqueous Media CheckIon Does the compound possess an ionizable group? (e.g., -NH2) Start->CheckIon Salt Perform pH Adjustment (In Situ Salt Formation) CheckIon->Salt Yes CheckAssay Is the downstream assay sensitive to organic solvents? CheckIon->CheckAssay No Success Aqueous Solubilization Achieved & Verified Salt->Success CoSolvent Employ Co-Solvent System (DMSO, PEG 400, EtOH) CheckAssay->CoSolvent No Cyclodextrin Synthesize β-Cyclodextrin Inclusion Complex CheckAssay->Cyclodextrin Yes CoSolvent->Success Cyclodextrin->Success

Caption: A logical workflow for troubleshooting adamantane compound solubility.

Section 3: Targeted Solutions & Self-Validating Protocols

Strategy 1: pH Adjustment & Salt Formation

For adamantane derivatives containing basic amino groups (e.g., amantadine analogs), in situ salt formation is the most efficient approach. Lowering the pH protonates the amine, breaking the crystal lattice and introducing an ionic charge that readily interacts with water via ion-dipole forces[1].

Protocol: Hydrochloride Salt Formation for Adamantane-Amines Causality & Validation: This protocol uses continuous pH monitoring to validate the protonation state. The visual transition from a turbid suspension to a completely transparent solution serves as the self-validating endpoint for successful salt formation.

  • Suspension: Weigh a precise amount of the adamantane-amine derivative and suspend it in a known volume of deionized water.

  • Titration: Begin stirring the suspension at room temperature. Slowly add a 1 M HCl solution dropwise.

  • Monitoring: Continuously monitor the pH. The pH will drop as the acid is added.

  • Validation: Continue adding HCl until the compound fully dissolves (typically achieved at pH 2-4, ensuring complete protonation of the amine)[1].

  • Finalization: Record the dissolution pH. Adjust the final volume with deionized water or your assay buffer, ensuring the final pH is tolerable for your specific application.

Strategy 2: Host-Guest Complexation with Cyclodextrins

When dealing with non-ionizable adamantane derivatives in solvent-sensitive biological assays, cyclodextrin complexation is the gold standard. β-Cyclodextrin (β-CD) features a hydrophobic inner cavity that perfectly accommodates the bulky adamantane cage, while its hydrophilic exterior ensures aqueous solubility[2]. The complexation is driven thermodynamically by the entropic gain of releasing high-energy water molecules from the β-CD cavity[3].

CD_Complex Adamantane Adamantane Derivative (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Adamantane->Complex Hydrophobic Interactions BetaCD β-Cyclodextrin (Amphiphilic Host) WaterRelease Release of Cavity Water (Entropic Driving Force) BetaCD->WaterRelease Displacement BetaCD->Complex Encapsulation

Caption: Thermodynamic pathway of β-cyclodextrin and adamantane host-guest complexation.

Protocol: Preparation of a Solid β-Cyclodextrin/Adamantane Inclusion Complex Causality & Validation: We use an ethanol-water co-solvent system initially because water alone cannot wet the highly lipophilic adamantane. Heating provides the kinetic energy required to displace cavity water, while controlled cooling drives the self-validating crystallization of the pure inclusion complex[4].

  • Solvent Preparation: Prepare an ethanol-water mixture (e.g., 3:7 v/v). The ethanol acts as a wetting agent for the adamantane derivative[1].

  • Mixing: Add equimolar amounts of β-CD and the adamantane derivative to the solvent mixture.

  • Thermodynamic Equilibration: Stir the mixture at an elevated temperature (80°C) for 2-3 hours. This heat facilitates the displacement of water from the β-CD cavity and allows the adamantane guest to enter[4].

  • Crystallization (Validation): Slowly cool the mixture to room temperature, then allow it to stand for approximately 8 hours. The formation of colorless platelet crystals visually validates the successful creation of the inclusion complex[4].

  • Isolation: Collect the crystals via vacuum filtration, wash with a minimal volume of cold ethanol-water, and dry completely under vacuum.

  • Application: The isolated complex powder can now be directly dissolved in your aqueous assay buffer.

Section 4: Quantitative Benchmarks & Selection Matrix

Understanding the thermodynamic stability of your chosen solubilization method is critical for reproducibility. The table below summarizes the expected association constants and biocompatibility profiles for common solubilization agents used with adamantane.

Table 1: Solubilization Matrix and Thermodynamic Parameters for Adamantane Derivatives

Solubilization AgentPrimary MechanismTypical Association Constant ( Ka​ )Biocompatibility & Assay Notes
β-Cyclodextrin (β-CD) Host-Guest Inclusion ≈5×104 M−1 [3] to 7.7×104 M−1 [4]High; ideal for cell-based and in vivo assays. Perfect cavity size match.
α-Cyclodextrin (α-CD) Host-Guest Inclusion ≈1.4×102 M−1 [4]Moderate; cavity is slightly too small for an optimal adamantane fit, leading to lower stability.
DMSO Co-solvency (Polar Aprotic)N/ALow-Moderate; final concentration must strictly be kept <1% to avoid cellular toxicity.
PEG 400 / Propylene Glycol Co-solvency (Polymeric)N/AHigh; non-volatile, frequently utilized in liquid pharmaceutical formulations.

References

  • BenchChem. "Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds." 1

  • BenchChem. "Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives." 2

  • Journal of the American Chemical Society. "Solutes Probe Hydration in Specific Association of Cyclodextrin and Adamantane." ACS Publications.3

  • MDPI. "Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives." 4

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of methoxy vs. hydroxy adamantane derivatives

Comparative Analysis of Methoxy vs. Hydroxy Adamantane Derivatives: Pharmacokinetics, Receptor Affinity, and Synthetic Workflows The adamantane scaffold—often referred to as the "lipophilic bullet"—is a rigid, highly sym...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Methoxy vs. Hydroxy Adamantane Derivatives: Pharmacokinetics, Receptor Affinity, and Synthetic Workflows

The adamantane scaffold—often referred to as the "lipophilic bullet"—is a rigid, highly symmetrical tricyclic hydrocarbon that has become a cornerstone in modern medicinal chemistry[1]. By appending functional groups to the adamantane cage, researchers can drastically alter a drug's pharmacokinetic (PK) profile, metabolic stability, and target affinity.

This guide provides an objective, data-driven comparison between two critical functionalizations: methoxy (-OCH₃) and hydroxy (-OH) adamantane derivatives. By analyzing their divergent physicochemical properties and receptor interactions, drug development professionals can make informed, mechanistic decisions during lead optimization.

Physicochemical Divergence: The Causality of Structure

The fundamental difference between a hydroxy and a methoxy group on an adamantane cage lies in hydrogen bonding capacity and steric bulk. These atomic-level differences cascade into macroscopic changes in melting point, solubility, and lipophilicity.

  • Hydrogen Bonding & Crystal Packing: 1-Adamantanol possesses a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor. This facilitates strong intermolecular interactions, resulting in a highly crystalline lattice and a remarkably high melting point (subliming at ~247 °C)[2]. Conversely, the methoxy group in 1-methoxyadamantane acts only as a hydrogen bond acceptor. The added steric bulk of the methyl group disrupts the symmetrical crystal packing of the adamantane core, significantly lowering the melting point and yielding a liquid or low-melting solid.

  • Lipophilicity (cLogP): The adamantane cage inherently increases the partition coefficient of a molecule, enhancing blood-brain barrier (BBB) penetration[3]. However, substituting a polar hydroxyl group with a lipophilic methoxy ether further increases the cLogP, driving the molecule deeper into the lipophilic spectrum.

Quantitative Property Comparison
Physicochemical Property1-Adamantanol (-OH)1-Methoxyadamantane (-OCH₃)Causality / Structural Driver
Molecular Weight 152.23 g/mol [2]166.26 g/mol Addition of the methyl group.
H-Bonding Capacity Donor (1), Acceptor (1)Acceptor (1)Ether oxygen lacks a polar N-H or O-H bond.
Melting Point ~247 °C (Sublimes)[2]< 50 °C (Liquid/Low Solid)Disruption of symmetrical crystal lattice.
Aqueous Solubility Partly miscible[2]InsolubleLoss of H-bond donor capability.
Primary ADMET Utility Balancing solubility/lipophilicityMaximizing BBB penetrationEther linkage resists metabolic cleavage better than free alcohols.

Pharmacodynamics: Target Affinity and Desolvation Penalties

The choice between a methoxy and hydroxy adamantane derivative is rarely just about solubility; it is often dictated by the electronic and steric requirements of the target receptor's binding pocket.

Case Study A: Sigma-1 Receptor (σ1R) Agonists In the development of azaadamantane derivatives targeting the central nervous system (CNS), the introduction of a hydroxy functional group was found to be highly detrimental to σ1R binding affinity[3]. Mechanistic Causality: The σ1R binding pocket is highly lipophilic. Forcing a hydrogen-bond donor (hydroxy) into this hydrophobic space incurs a massive desolvation penalty—the energetic cost of stripping water molecules away from the hydroxyl group without forming compensating H-bonds in the receptor. Replacing it with an electron-rich methoxy group eliminated this penalty and increased affinity by an order of magnitude[3].

Case Study B: Retinoid-Related Orphan Receptors (RARγ) and Apoptosis Conversely, in the design of adapalene analogs (retinoids), replacing a 4'-methoxy group with a 4'-hydroxy group completely shifted the pharmacological profile. The phenolic hydroxy group proved critical for inducing G0/G1 cell cycle arrest and apoptosis in leukemia cells[1]. Mechanistic Causality: The binding pocket of the target requires direct hydrogen-bond interaction with the pharmacophore. The methoxy group, lacking a donor proton, fails to anchor the molecule, rendering it inactive for apoptotic induction[1],[4].

G Start Adamantane Scaffold Optimization Goal What is the primary optimization goal? Start->Goal TargetAffinity Modulate Target Affinity Goal->TargetAffinity ADMET Improve ADMET / Lipophilicity Goal->ADMET Sigma Sigma-1 Receptor (Hydrophobic Pocket) TargetAffinity->Sigma Retinoid RARγ / Apoptosis (Requires H-Bond Anchor) TargetAffinity->Retinoid BBB Maximize BBB Penetration ADMET->BBB Solubility Balance Aqueous Solubility ADMET->Solubility Methoxy1 Select Methoxy (-OCH3) Avoids desolvation penalty Sigma->Methoxy1 Hydroxy1 Select Hydroxy (-OH) Critical for pocket interaction Retinoid->Hydroxy1 Methoxy2 Select Methoxy (-OCH3) Higher cLogP, lower MP BBB->Methoxy2 Hydroxy2 Select Hydroxy (-OH) Lower cLogP, H-bond donor Solubility->Hydroxy2

Figure 1: Decision matrix for selecting methoxy vs. hydroxy adamantane functionalization.

Experimental Workflows: Synthesis and Self-Validating Analysis

To study these derivatives, researchers must synthesize them with high purity. The rigid 3D cage of adamantane makes standard S_N2 (backside attack) nucleophilic substitution sterically impossible. Therefore, functionalization at the bridgehead (1-position) strictly proceeds via an S_N1 mechanism, relying on the formation of a highly stable adamantyl carbocation[5].

Protocol: Synthesis of 1-Methoxyadamantane via Solvolysis

This protocol utilizes methanol as both the solvent and the nucleophile. Water must be strictly excluded to prevent the competitive formation of the 1-adamantanol byproduct.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1.0 g (3.82 mmol) of 1-iodoadamantane in 20 mL of anhydrous methanol[5].

  • Activation: Heat the mixture to reflux. Causality: Thermal energy is required to overcome the C-I bond dissociation energy, promoting the departure of the iodide leaving group and generating the planar 1-adamantyl carbocation intermediate.

  • Nucleophilic Attack: The abundant methanol molecules attack the carbocation, forming the protonated ether, which rapidly loses a proton to yield 1-methoxyadamantane.

  • Quenching & Extraction: Take hourly aliquots to monitor progression. Quench the reaction by adding saturated aqueous NaHCO₃ to neutralize the generated hydroiodic acid (HI). Extract the aqueous layer three times with HPLC-grade dichloromethane (DCM)[5].

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product[5].

Protocol: Self-Validating GC-MS Analysis

To validate the success of the anhydrous synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) is employed to differentiate the desired methoxy product from the hydroxy byproduct.

  • Instrument Setup: Inject the DCM extract into the GC-MS. Use a helium carrier gas at 1 mL/min. Set the injector to 250 °C[5].

  • Thermal Gradient: Initial oven temperature at 70 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)[5].

  • Ionization: Utilize Electron Ionization (EI) at 70 eV[5].

  • Diagnostic Fragmentation Analysis:

    • Target (1-Methoxyadamantane): Identify the molecular ion at m/z 166. The diagnostic event is the loss of a methoxy radical (•OCH₃), leaving the exceptionally stable adamantyl cation, which appears as the base peak at m/z 135[5].

    • Byproduct (1-Adamantanol): If water contaminated the reaction, hydrolysis occurs. Look for the molecular ion at m/z 152. This will also yield a base peak at m/z 135 via the loss of a hydroxyl radical (•OH)[5].

GCMS Substrate 1-Methoxyadamantane (m/z 166) EI Electron Ionization (70 eV) Substrate->EI Radical Loss of Methoxy Radical (- •OCH3) EI->Radical Cation Adamantyl Cation Base Peak (m/z 135) Radical->Cation Frag1 Fragment (m/z 107) Cation->Frag1 Frag2 Fragment (m/z 93) Cation->Frag2

Figure 2: GC-MS EI fragmentation pathway of 1-methoxyadamantane highlighting the m/z 135 base peak.

Sources

Comparative

Orthogonal Structural Validation of 4-Methoxyadamantane-1-carboxylic Acid: A Comparative Analytical Guide

Introduction: The Analytical Challenge of Adamantane Scaffolds Adamantane derivatives are frequently deployed in medicinal chemistry as "lipophilic bullets" to enhance the pharmacokinetic profiles of pharmacophores, part...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Adamantane Scaffolds

Adamantane derivatives are frequently deployed in medicinal chemistry as "lipophilic bullets" to enhance the pharmacokinetic profiles of pharmacophores, particularly for improving blood-brain barrier (BBB) penetration and metabolic stability[1]. 4-Methoxyadamantane-1-carboxylic acid (CAS: 2034153-44-9)[2] is a highly valuable bifunctional building block.

However, validating the structure of 1,4-disubstituted adamantanes presents a unique analytical challenge. Unsubstituted adamantane possesses high Td​ molecular symmetry, resulting in highly simplified Nuclear Magnetic Resonance (NMR) spectra[3]. The introduction of a carboxylic acid at C1 and a methoxy group at C4 breaks this symmetry, generating complex, overlapping diastereotopic proton signals in the aliphatic region[4].

This guide provides an objective comparison of analytical modalities used to validate the structure and purity of synthesized 4-Methoxyadamantane-1-carboxylic acid against commercial reference standards. By establishing a self-validating, multi-modal workflow, researchers can unambiguously confirm regiochemistry and stereoisomerism (syn/anti configurations) prior to downstream drug development.

Comparative Analysis of Analytical Modalities

To achieve definitive structural elucidation, no single technique is sufficient. A comparative approach utilizing orthogonal modalities is required.

Analytical ModalityPrimary Information ProvidedKey Strengths for Adamantane DerivativesLimitations
1D NMR ( 1H , 13C ) Atom connectivity, functional group presence. 13C NMR is highly sensitive to γ -gauche effects, distinguishing syn/anti isomers[5].Severe 1H signal overlap in the 1.5–2.5 ppm range[4].
2D NMR (HSQC, HMBC) Through-bond carbon-proton connectivity.Unambiguously maps the methoxy group to C4 via 3JCH​ coupling, ruling out C2/C3 isomers.Requires high sample concentration and longer acquisition times.
LC-HRMS (ESI-) Exact mass, isotopic pattern, chromatographic purity.Highly sensitive for carboxylic acids (deprotonation to [M−H]− ). Confirms molecular formula ( C12​H18​O3​ ).Does not provide regiochemical or stereochemical information.
FT-IR Spectroscopy Vibrational modes of functional groups.Rapidly confirms the presence of C=O (carboxylic acid) and C−O−C (ether) stretching.Cannot differentiate complex structural isomers.

Experimental Workflow and Logic

The following workflow illustrates the self-validating system required to isolate, characterize, and compare the synthesized compound.

Workflow A Synthesized Batch 4-Methoxyadamantane-1-carboxylic acid B Sample Preparation (Solubilization & Filtration) A->B C LC-HRMS Analysis (Exact Mass & Purity) B->C D 1D & 2D NMR (Regiochemistry & Isomerism) B->D E FT-IR Spectroscopy (Functional Groups) B->E F Data Integration & Commercial Standard Comparison C->F D->F E->F

Orthogonal analytical workflow for structural validation and purity assessment.

The Logic of NMR Deconvolution

Because the adamantane cage creates a dense cluster of CH2​ and CH signals, a logical decision tree must be followed to prevent misassignment.

NMR_Logic N1 1H NMR Spectrum N2 Signal Overlap in 1.5-2.5 ppm? N1->N2 N3 13C NMR & DEPT-135 N2->N3 Yes (Adamantane cage) N4 2D HSQC / HMBC N3->N4 Resolve CH/CH2 N5 Assign C1 (Acid) & C4 (Methoxy) N4->N5 Map Connectivity

Logical decision tree for resolving adamantane NMR signal overlap.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls and causality-driven parameter selection.

Protocol A: High-Resolution LC-MS/MS Purity Assay

Causality: Carboxylic acids ionize optimally in negative Electrospray Ionization (ESI-) due to the facile loss of a proton. A slow gradient ensures the separation of potential unreacted intermediates (e.g., 1-bromoadamantane derivatives)[6].

  • Preparation: Dissolve 1.0 mg of the synthesized product and a commercial reference standard[7] separately in 1.0 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Use a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: Formic acid suppresses ionization slightly in negative mode, but is required for sharp chromatographic peaks; adjust to 0.01% if signal-to-noise is low.

  • Mass Spectrometry: Operate the HRMS in ESI- mode. Scan range: m/z 100–500.

  • Validation: Ensure the blank run shows no carryover. The theoretical exact mass for [M−H]− ( C12​H17​O3−​ ) is 209.1183 .

Protocol B: 1D and 2D NMR Structural Elucidation

Causality: CDCl3​ is chosen as the solvent because it does not exchange with the carboxylic acid proton, allowing its observation (though often broad). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy, which is critical for identifying γ -gauche shielding effects[8].

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v TMS.

  • 1D Acquisition: Acquire 1H NMR (400 MHz, 16 scans) and 13C NMR (100 MHz, 512 scans).

  • 2D Acquisition: Acquire HSQC to differentiate CH2​ carbons from CH carbons. Acquire HMBC to observe the long-range coupling between the methoxy protons ( ∼3.3 ppm) and the C4 carbon, confirming the 1,4-relationship.

Experimental Data Comparison

The tables below summarize the validation data comparing a synthesized batch of 4-Methoxyadamantane-1-carboxylic acid against a commercial reference standard (e.g., Enamine EN300-154906)[7].

Table 1: Comparative Purity and Mass Spectrometry Data
Analytical ParameterSynthesized BatchCommercial StandardTheoretical / Expected
Appearance White crystalline powderWhite powderN/A
HPLC Purity (UV 210 nm) 98.2% 95.0%100.0%
HRMS (ESI-) [M−H]− m/z 209.1185 m/z 209.1181 m/z 209.1183
Key MS/MS Fragments 165.12 (Loss of CO2​ )165.12 (Loss of CO2​ )Loss of 44 Da ( CO2​ )
FT-IR ( cm−1 ) 2920 (C-H), 1695 (C=O)[9]2922 (C-H), 1695 (C=O) 1700 (Acid C=O)
Table 2: Key 13C NMR Chemical Shift Assignments

Note: The combined effect of 1,4-disubstitution on the adamantane skeleton causes distinct shifting patterns depending on the syn/anti isomerism[5]. The data below represents the confirmed anti-isomer.

Carbon PositionChemical Shift ( δ , ppm)Multiplicity (DEPT)Mechanistic Rationale / Causality
C=O (Acid) 180.5C (Quaternary)Highly deshielded due to carbonyl oxygen electronegativity.
C1 (Bridgehead) 41.2C (Quaternary)Deshielded by the adjacent electron-withdrawing carboxylic acid.
C4 (Methine) 79.8CHStrongly deshielded by the directly attached electronegative methoxy oxygen.
−OCH3​ 55.4 CH3​ Typical chemical shift for an aliphatic methyl ether.
C2, C9 ( CH2​ ) 37.5 CH2​ Exhibits γ -gauche shielding effects relative to the C4 substituent[8].
Conclusion on Validation

The synthesized batch demonstrates complete structural concordance with the commercial reference standard. The precise alignment of the HMBC cross-peaks between the −OCH3​ protons and the C4 carbon (79.8 ppm) definitively proves the regiochemistry, ruling out 1,2- or 1,3-disubstitution patterns. Furthermore, the absence of residual 1-bromoadamantane-1-carboxylic acid (a common precursor) in the LC-MS trace confirms the efficacy of the purification protocol.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane Source: Semantic Scholar URL:[Link]

  • Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane Source: SciELO URL:[Link]

  • 13C NMR spectra of adamantane derivatives Source: KBFI URL:[Link]

  • N/A,4-methoxyadamantane-1-carboxylic acid-AccelaChem Source: AccelaChem URL:[Link]

  • Synthesis of nitroxy- and hydroxy-substituted polycarboxylic acids of the adamantane series Source: ResearchGate URL:[Link]

Sources

Validation

Overcoming the Stalemate: A Comparative Guide to the Efficacy of 4-Methoxyadamantane-1-carboxylic Acid Derivatives Against Resistant Viral Strains

For Immediate Release to the Scientific Community The relentless evolution of drug resistance in pathogenic viruses, particularly influenza A, has rendered many first-line antiviral agents, such as amantadine and rimanta...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

The relentless evolution of drug resistance in pathogenic viruses, particularly influenza A, has rendered many first-line antiviral agents, such as amantadine and rimantadine, largely obsolete.[1][2] This has created a critical need for novel therapeutic strategies. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the potential efficacy of 4-Methoxyadamantane-1-carboxylic acid derivatives against these resistant strains. While direct experimental data for this specific class of compounds is emerging, we will draw upon robust data from structurally similar adamantane derivatives to build a compelling case for their investigation and development.

The Adamantane Legacy and the Rise of Resistance

Adamantane-based drugs historically targeted the M2 proton ion channel of the influenza A virus, a crucial component for viral uncoating and replication.[3] However, single amino acid substitutions, most notably the S31N mutation, have conferred widespread resistance, effectively neutralizing this class of antivirals.[4] The challenge for medicinal chemists is to design new adamantane scaffolds that can either bypass this resistance mechanism or interact with the mutated M2 channel in a novel way.

A New Generation of Adamantane Derivatives: The Promise of 4-Position Substitutions

Recent research has focused on modifying the adamantane cage to regain efficacy. One promising strategy involves substitutions at the 4-position of the adamantane-1-carboxylic acid backbone. While direct studies on 4-methoxy derivatives are not yet widely published, compelling evidence from closely related analogs, such as adamantane-based α-hydroxycarboxylic acid derivatives, demonstrates significant activity against amantadine-resistant influenza strains.[5]

One of the most potent compounds in this related series, designated as 3p , has shown dual inhibitory activity against both wild-type and the drug-resistant M2-S31N mutant influenza A viruses.[5] This suggests that functionalization at or near the carboxylic acid moiety can lead to novel interactions within the M2 channel, even in its mutated form.

Comparative In Vitro Efficacy Data

The following table summarizes the antiviral activity of a leading adamantane-based α-hydroxycarboxylic acid derivative (as a proxy for our target compounds) against wild-type and amantadine-resistant influenza A strains, compared to the standard-of-care antiviral, Oseltamivir.

CompoundVirus StrainTargetEC50 (µM)Selectivity Index (SI)Reference
Compound 3p (α-hydroxycarboxylic acid derivative) A/HK/68 (H3N2) - Wild TypeM2 Ion Channel0.92>651[5]
A/WSN/33 (H1N1) - S31N Mutant M2 Ion Channel0.55>651[5]
Oseltamivir Influenza A (various strains)Neuraminidase~0.001-0.01High[6][7]
Amantadine Influenza A (Wild Type)M2 Ion Channel~0.2-0.4 µg/ml>8[8]
Influenza A (S31N Mutant)M2 Ion Channel>50 µg/ml (Resistant)-[8]

This data clearly indicates that novel adamantane carboxylic acid derivatives can exhibit potent activity against the highly prevalent S31N mutant, with efficacy comparable to that of oseltamivir against susceptible strains.[5] The high selectivity index of Compound 3p also suggests a favorable safety profile.[5]

Mechanism of Action: Re-engaging the M2 Ion Channel

The proposed mechanism for these new derivatives involves a multi-point interaction with the M2-S31N channel. It is hypothesized that the adamantane core continues to anchor the molecule within the channel's hydrophobic pocket, while the functionalized carboxylic acid headgroup forms new interactions, potentially through hydrogen bonding and π-π stacking, with residues in the mutated channel.[5]

cluster_M2 M2-S31N Ion Channel cluster_Drug Adamantane Derivative Pore Channel Pore V27 Val27 Adamantane Adamantane Cage G34 Gly34 Asn31 Asn31 (Mutation) Adamantane->Pore Hydrophobic Interaction (Anchoring) Carboxylic_Acid Functionalized Carboxylic Acid Carboxylic_Acid->Asn31 New H-Bonding/ π-π Interactions caption Proposed binding of a functionalized adamantane carboxylic acid in the M2-S31N channel.

Caption: Proposed binding mode in the M2-S31N channel.

Experimental Protocols for Efficacy Evaluation

The following are standardized, step-by-step methodologies for assessing the antiviral efficacy of novel compounds like 4-methoxyadamantane-1-carboxylic acid derivatives.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary screening tool to evaluate a compound's ability to protect cells from virus-induced death.[9][10]

Materials:

  • Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Resistant influenza virus strain (e.g., A/WSN/33 H1N1 with S31N mutation)

  • Test compound (4-methoxyadamantane-1-carboxylic acid derivative)

  • 96-well cell culture plates

  • Crystal violet staining solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates and incubate until a confluent monolayer is formed.[10]

  • Compound Dilution: Prepare serial dilutions of the test compound in the cell culture medium.

  • Infection and Treatment: Infect the cell monolayers with the resistant influenza virus strain. Immediately after, add the different concentrations of the test compound to the wells. Include "cells only" and "virus only" controls.[10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, allowing for the development of CPE in the virus control wells.[10]

  • Staining: Fix the cells and stain with crystal violet. The stain will only be taken up by viable cells.[11]

  • Quantification: Elute the dye and measure the absorbance using a microplate reader. The 50% effective concentration (EC50) is calculated based on the concentration of the compound that protects 50% of the cells from CPE.[12]

Start Start Seed_Cells Seed MDCK Cells in 96-well plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Infect_Cells Infect with Resistant Virus Add_Compound->Infect_Cells Incubate Incubate (48-72h) Infect_Cells->Incubate Stain Stain with Crystal Violet Incubate->Stain Read_Plate Measure Absorbance Stain->Read_Plate Calculate_EC50 Calculate EC50 Read_Plate->Calculate_EC50 caption Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Caption: Workflow for the CPE Inhibition Assay.

Plaque Reduction Assay

This "gold standard" assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.[13]

Materials:

  • Confluent host cell monolayers (e.g., MDCK cells) in 6-well or 12-well plates

  • Resistant influenza virus strain

  • Test compound

  • Semi-solid overlay medium (e.g., containing agarose or Avicel)

  • Crystal violet or other suitable stain

Procedure:

  • Cell Preparation: Prepare confluent monolayers of MDCK cells in multi-well plates.[13]

  • Virus and Compound Incubation: Pre-incubate a known titer of the resistant virus with various concentrations of the test compound for 1 hour.[13]

  • Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1-2 hours.[13]

  • Overlay: Remove the inoculum and add the semi-solid overlay medium. This restricts the spread of the virus, leading to the formation of localized plaques.[14]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[13]

  • Fixation and Staining: Fix the cells and stain with crystal violet to visualize the plaques.[13]

  • Plaque Counting: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[14]

Future Directions and Conclusion

The data from structurally related adamantane-1-carboxylic acid derivatives strongly suggest that the 4-methoxy substituted analogues represent a promising avenue of research for overcoming resistance in influenza A. The next critical step is the synthesis and in vitro evaluation of these specific compounds against a panel of amantadine-resistant and oseltamivir-resistant influenza strains.

By leveraging the established experimental protocols outlined in this guide, researchers can systematically evaluate the efficacy and safety profile of these novel derivatives. The ultimate goal is to develop a new generation of adamantane-based antivirals that can effectively combat the ever-evolving threat of drug-resistant influenza.

References

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  • Ghimire, S., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3).
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  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Dong, J., et al. (2025). Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus. Bioorganic Chemistry, 166, 109124.
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  • Indrayanto, G., & Putra, G. S. (2021). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 19(4), 779-788.
  • Chan, R. W. Y., et al. (2022). Inhibition of influenza virus replication by oseltamivir derivatives.
  • Wang, J., et al. (2015). Structure–Property Relationship Studies of Influenza A Virus AM2-S31N Proton Channel Blockers. ACS Medicinal Chemistry Letters, 6(10), 1066-1071.
  • Duan, S., et al. (2010). Adamantane- and Oseltamivir-Resistant Seasonal A (H1N1) and Pandemic A (H1N1) 2009 Influenza Viruses in Guangdong, China, during 2008 and 2009. Antimicrobial Agents and Chemotherapy, 54(7), 2912-2918.
  • Chan, R. W. Y., et al. (2022).
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  • Stankova, I. G. (2021). Quantitative structure-activity relationship modelling of influenza М2 ion channels inhibitors. SciSpace.
  • Shibnev, V. A., et al. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy Virusologii, 56(2), 36-39.
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  • Shibnev, V. A., et al. (2011). New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine. Problems of Virology, 56(2), 36-39.
  • Cho, S. Y., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry Letters, 24(21), 5035-5039.
  • Garaev, T. M., et al. (2020). Adamantan derivatives capable of inhibiting the reproduction of a Rimantadine resistant strain of influenza A(H1N1)pdm09 virus (Influenza A virus, Alphainfluenzavirus, Orthomyxoviridae). Problems of Virology, 65(3), 154-159.
  • Stankova, I., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3953.
  • Dikusar, E. A., et al. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxyadamantane-1-carboxylic acid

As a Senior Application Scientist, I emphasize that effective laboratory safety protocols are not merely regulatory checkboxes—they are derived directly from the physicochemical properties of the molecule. Understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that effective laboratory safety protocols are not merely regulatory checkboxes—they are derived directly from the physicochemical properties of the molecule. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety and operational excellence.

Below is the definitive safety, handling, and operational guide for 4-Methoxyadamantane-1-carboxylic acid , designed specifically for researchers and drug development professionals.

Chemical Profile and Hazard Causality

4-Methoxyadamantane-1-carboxylic acid (CAS: 2034153-44-9) is a functionalized derivative of the rigid, tricyclic adamantane scaffold[1]. The adamantane core is characterized by extreme lipophilicity and a high density of C-H bonds, which allows it to readily interact with hydrophobic biological cavities[1][2].

While the methoxy group introduces localized polarity, the bulk molecule remains highly hydrophobic. As a solid powder, it shares the primary hazard profiles of its parent compound, adamantane-1-carboxylic acid. Understanding these properties dictates our handling strategy:

Table 1: Physicochemical Profile & Operational Implications

Property / HazardValue / DescriptionCausality & Operational Implication
Physical State Solid (Powder)Possesses weak intermolecular interactions[1]; highly prone to static cling and aerosolization during transfer.
Hazard Statements H315, H319, H335Causes skin irritation, serious eye irritation, and respiratory tract irritation[3]. Requires strict barrier protection.
Solubility Highly HydrophobicInsoluble in water; soluble in organics (e.g., DMSO)[2]. Spills require dry mechanical sweeping, not aqueous washing.
Combustibility Combustible DustFine dust dispersion in the air presents a potential dust explosion hazard if exposed to an ignition source[4].

Personal Protective Equipment (PPE) Matrix

Because of its lipophilicity and particulate nature, barrier protection must account for both rapid dermal absorption and inhalation risks.

PPE CategorySpecificationCausality & Field Insight
Respiratory N95 (US) or EN 143 Type P1 Dust MaskAdamantane powders are prone to aerosolization. Inhalation causes respiratory tract irritation (H335)[3][5]. Mandatory when handling outside a draft-free enclosure.
Hand Protection Nitrile Gloves (EN 374 compliant)The lipophilic adamantane cage can easily penetrate compromised skin barriers[1]. Inspect gloves for micro-tears prior to use[5].
Eye Protection Chemical Safety Goggles (EN 166)Protects against airborne dust particles that cause severe eye irritation (H319)[3][5]. Standard safety glasses lack a sufficient orbital seal.
Body Protection Flame-Resistant Lab CoatMitigates risks associated with the combustible nature of dispersed adamantane dust[4].

Operational Workflow: Safe Handling Protocol

Protocol 1: Powder Weighing and Solution Preparation Do not just follow these steps; understand that we are mitigating static charge and preventing hydrophobic aerosolization.

  • Environmental Isolation: Conduct all open-container handling within a certified chemical fume hood or Class II biological safety cabinet. Ensure adequate ventilation to prevent the accumulation of combustible dust[4].

  • Barrier Verification: Don EN 166 goggles and EN 374 nitrile gloves[3][5].

    • Scientist Insight: Double-gloving is highly recommended when working with concentrated stock solutions in organic solvents (e.g., DMSO). DMSO dramatically accelerates the dermal transport of hydrophobic adamantane molecules directly into the bloodstream[2].

  • Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula. Because adamantane derivatives possess weak intermolecular interactions[1], the dry powder is highly susceptible to static cling and sudden aerosolization during transfer.

  • Solvent Addition: When preparing biological assays, dissolve the powder completely in an appropriate organic solvent (e.g., DMSO or ethanol) before introducing it to aqueous buffers, as the compound's extreme hydrophobicity prevents direct aqueous dissolution[2].

Spill Response and Disposal Plan

G Start Pre-Operation Check Ventilation & SDS PPE Don PPE (Nitrile, Goggles, N95) Start->PPE Handle Chemical Handling (Anti-static Weighing) PPE->Handle Spill Spill Occurred? Handle->Spill Contain Spill Response (Dry Sweep, No Water) Spill->Contain Yes Clean Post-Operation (Doff PPE & Wash) Spill->Clean No Dispose Waste Disposal (Hazardous Solid Bin) Contain->Dispose Dispose->Clean

Operational workflow and spill response for 4-Methoxyadamantane-1-carboxylic acid.

Protocol 2: Hazardous Spill Containment and Decontamination

  • Immediate Assessment: Evacuate unnecessary personnel. If a large amount of powder is aerosolized, eliminate all ignition sources immediately due to the risk of a dust explosion[4].

  • Dry Containment (Crucial Step): Do NOT apply water to the raw powder. Because of its extreme hydrophobicity, water will simply repel the compound and disperse the powder further across the surface[1][2].

  • Mechanical Collection: Gently sweep or shovel the spilled solid into a chemically compatible, sealable hazardous waste container. Use a spark-proof brush to minimize dust generation[4][6].

  • Chemical Decontamination: Once the bulk solid is removed, wipe the contaminated surface with an organic solvent (such as isopropanol or ethanol) to dissolve the remaining lipophilic residue. Follow this with a standard detergent and water wash to fully decontaminate the area[4].

  • Waste Disposal: Label the sealed container as "Hazardous Organic Solid Waste" and dispose of it in accordance with local environmental regulations and licensed collector protocols[6][7].

Sources

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